molecular formula C10H9NO B1316467 8-Methylquinolin-4(1H)-one CAS No. 23432-44-2

8-Methylquinolin-4(1H)-one

Cat. No.: B1316467
CAS No.: 23432-44-2
M. Wt: 159.18 g/mol
InChI Key: HTISUYZVEWQIMP-UHFFFAOYSA-N
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Description

8-Methylquinolin-4(1H)-one is an organic compound belonging to the class of quinolin-4(1H)-ones, which are nitrogen-containing heterocyclic structures of significant interest in medicinal and synthetic chemistry . This compound serves as a versatile chemical precursor and building block for the synthesis of more complex molecules. Quinolin-4-one scaffolds are recognized for their broad spectrum of biological activities and are frequently explored in pharmaceutical research for developing new therapeutic agents . Researchers value this scaffold for its potential in creating compounds with various biological activities. The core quinolin-4-one structure is a common motif in the development of substances with antibacterial, anticancer, and antifungal properties . The specific research applications and detailed mechanism of action for this compound are areas of ongoing investigation and should be verified from specialized scientific literature. This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, consulting the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-3-2-4-8-9(12)5-6-11-10(7)8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTISUYZVEWQIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510356
Record name 8-Methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23432-44-2
Record name 8-Methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 8-Methylquinolin-4(1H)-one from o-Toluidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-Methylquinolin-4(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, o-toluidine. The synthesis is primarily achieved through the well-established Gould-Jacobs reaction, a robust and versatile method for the preparation of 4-hydroxyquinoline derivatives.[1] This document outlines the synthetic pathway, provides detailed experimental protocols, presents quantitative data for key steps, and includes visualizations to illustrate the reaction workflow.

Synthetic Pathway Overview

The synthesis of this compound from o-toluidine via the Gould-Jacobs reaction is a multi-step process that can be broadly categorized into three key stages:

  • Condensation: The initial step involves the condensation of o-toluidine with diethyl ethoxymethylenemalonate (DEEM). This reaction forms the intermediate, diethyl 2-(((2-methylphenyl)amino)methylene)malonate.

  • Thermal Cyclization: The formed intermediate undergoes a high-temperature intramolecular cyclization to construct the quinoline ring system, yielding ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.[2] This step is often the most critical and requires carefully controlled thermal conditions.

  • Hydrolysis and Decarboxylation: The final stage involves the hydrolysis of the ester group to a carboxylic acid, followed by decarboxylation to yield the desired this compound.[1][3]

The overall synthetic transformation is depicted in the following workflow diagram:

G o_toluidine o-Toluidine condensation Condensation o_toluidine->condensation deem Diethyl Ethoxymethylenemalonate (DEEM) deem->condensation intermediate1 Diethyl 2-(((2-methylphenyl)amino)methylene)malonate condensation->intermediate1 cyclization Thermal Cyclization intermediate1->cyclization intermediate2 Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate cyclization->intermediate2 hydrolysis Hydrolysis intermediate2->hydrolysis decarboxylation Decarboxylation hydrolysis->decarboxylation final_product This compound decarboxylation->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from established methodologies for the Gould-Jacobs reaction and can be applied to the synthesis of this compound.[4]

Step 1: Synthesis of Diethyl 2-(((2-methylphenyl)amino)methylene)malonate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-toluidine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heating: Heat the reaction mixture to 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol byproduct under reduced pressure using a rotary evaporator. The resulting crude intermediate can be used directly in the next step or purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Thermal Cyclization to Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Reaction Setup: Dissolve the crude diethyl 2-(((2-methylphenyl)amino)methylene)malonate from the previous step in a high-boiling inert solvent such as diphenyl ether or Dowtherm A (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

  • Heating: Heat the solution to a vigorous reflux (typically around 250 °C) and maintain this temperature for 30-60 minutes.[2]

  • Isolation: Cool the reaction mixture to room temperature. The product, ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, should precipitate out of the solution. To further facilitate precipitation, a non-polar solvent like cyclohexane or hexane can be added.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with a non-polar solvent to remove the high-boiling solvent. The crude product can be purified by recrystallization from ethanol.

Step 3: Hydrolysis and Decarboxylation to this compound
  • Hydrolysis (Saponification): Suspend the ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate in a 10% aqueous sodium hydroxide solution. Heat the mixture to reflux until the solid has completely dissolved, indicating the completion of hydrolysis to the corresponding carboxylate salt.

  • Acidification: Cool the reaction mixture and carefully acidify with a suitable acid (e.g., concentrated hydrochloric acid) until the pH is acidic. This will precipitate the 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

  • Decarboxylation: Collect the carboxylic acid by filtration and dry it thoroughly. Place the dried solid in a suitable flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.[3]

  • Purification: The resulting crude this compound can be purified by recrystallization from an appropriate solvent such as ethanol or a mixture of ethanol and water.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. The expected yields are based on literature precedents for similar Gould-Jacobs reactions.

StepReactantsKey Reagents/SolventsTemperature (°C)Time (h)Expected Yield (%)
1o-Toluidine, Diethyl ethoxymethylenemalonateNone (neat)100-1301-285-95
2Diethyl 2-(((2-methylphenyl)amino)methylene)malonateDiphenyl ether or Dowtherm A~2500.5-170-85
3Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate10% NaOH (aq), Conc. HClReflux (hydrolysis), >200 (decarboxylation)1-2 (hydrolysis), 0.5-1 (decarboxylation)80-90

Reaction Mechanism

The Gould-Jacobs reaction proceeds through a well-defined mechanism involving nucleophilic attack, elimination, electrocyclization, and subsequent hydrolysis and decarboxylation.

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation o_toluidine o-Toluidine intermediate1 Intermediate 1 o_toluidine->intermediate1 Nucleophilic Attack deem DEEM deem->intermediate1 intermediate1_cluster2 Intermediate 1 intermediate2 Intermediate 2 intermediate2_cluster3 Intermediate 2 intermediate1_cluster2->intermediate2 6π-Electrocyclization final_product This compound intermediate2_cluster3->final_product 1. NaOH, H₂O 2. H₃O⁺ 3. Heat

Caption: Key mechanistic steps in the Gould-Jacobs reaction.

The reaction begins with the nucleophilic attack of the amino group of o-toluidine on the electron-deficient double bond of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form the condensation product.[1] This intermediate then undergoes a 6-electron electrocyclization at high temperatures to form the quinoline ring.[1] The final steps of saponification and decarboxylation yield the stable this compound.[1]

References

An In-depth Technical Guide to the Chemical Properties and Structure of 8-Methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of 8-Methylquinolin-4(1H)-one. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and structural understanding.

Core Chemical Properties

This compound, also known by its synonym 4-hydroxy-8-methylquinoline, is a heterocyclic organic compound. Its fundamental properties are summarized in the table below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.

PropertyValueSource
Molecular Formula C₁₀H₉NO[1]
Molar Mass 159.18 g/mol [1]
Predicted Melting Point 213-215 °C
Predicted Boiling Point 326.8 ± 22.0 °C
Predicted Density 1.210 ± 0.06 g/cm³
Predicted pKa 4.47 ± 0.40
CAS Number 23432-44-2[2]

Structural Analysis: Tautomerism

A critical structural feature of this compound is its existence in tautomeric forms: the keto (quinolinone) and enol (hydroxyquinoline) forms. Spectroscopic and crystallographic studies of related 4-hydroxyquinoline derivatives have consistently shown that the keto form, this compound, is the predominant and more stable tautomer in both solid and solution phases.[3][4] This preference is attributed to the greater stability of the cyclic amide functionality within the quinolinone ring system.

Caption: Keto-enol tautomerism of this compound.

Spectroscopic Data Interpretation

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the following signals would be anticipated:

  • Aromatic Protons: Several signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the quinoline ring system. The specific splitting patterns would depend on the coupling between adjacent protons.

  • Methyl Protons: A singlet in the upfield region (around δ 2.3-2.8 ppm) corresponding to the three protons of the methyl group at the C8 position.

  • N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, corresponding to the proton on the nitrogen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. Key expected chemical shifts include:

  • Carbonyl Carbon (C4): A signal significantly downfield (δ > 170 ppm), which is characteristic of a ketone carbonyl group and confirms the predominance of the keto tautomer.

  • Aromatic Carbons: Signals in the range of δ 110-150 ppm for the carbons of the quinoline ring.

  • Methyl Carbon: An upfield signal (around δ 15-25 ppm) for the methyl group carbon.

Infrared (IR) Spectroscopy

The IR spectrum would provide valuable information about the functional groups present:

  • N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹, indicative of the N-H bond in the quinolinone ring.

  • C=O Stretch: A strong, sharp absorption band around 1650-1690 cm⁻¹, corresponding to the carbonyl group of the ketone.

  • C=C and C=N Stretches: Absorptions in the 1450-1600 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings.

Synthesis of this compound

The synthesis of 4-hydroxyquinolines, the tautomeric enol form of quinolin-4(1H)-ones, is well-established through several classical methods. The Conrad-Limpach and Gould-Jacobs reactions are two prominent approaches.[3][5] These methods are applicable to the synthesis of this compound starting from 2-methylaniline (o-toluidine).

Conrad-Limpach Synthesis Protocol

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.[6][7]

Step 1: Formation of the β-aminoacrylate intermediate

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-methylaniline (1.0 equivalent) in a suitable solvent such as toluene.

  • Add ethyl acetoacetate (1.1 equivalents) and a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

  • Heat the mixture to reflux. The water formed during the condensation is removed azeotropically using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain the crude β-(2-methylanilino)crotonate.

Step 2: Thermal Cyclization

  • Place the crude intermediate in a high-boiling point, inert solvent such as mineral oil or diphenyl ether.

  • Heat the mixture to approximately 250 °C.

  • Maintain this temperature for a specified period, monitoring the reaction by TLC.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with the non-polar solvent to remove the high-boiling solvent.

  • The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

conrad_limpach start Start Materials: 2-Methylaniline Ethyl Acetoacetate step1 Step 1: Condensation - Toluene, Acetic Acid (cat.) - Reflux with Dean-Stark trap start->step1 intermediate Intermediate: Ethyl 3-((2-methylphenyl)amino)but-2-enoate step1->intermediate step2 Step 2: Thermal Cyclization - High-boiling solvent (e.g., Diphenyl ether) - ~250 °C intermediate->step2 product Product: This compound step2->product

Caption: Workflow for the Conrad-Limpach synthesis.

Gould-Jacobs Reaction

An alternative route is the Gould-Jacobs reaction, which utilizes an aniline and an alkoxymethylenemalonic ester.[8][9]

Experimental Protocol Outline:

  • Condensation: 2-methylaniline is reacted with diethyl ethoxymethylenemalonate. This is typically a thermal reaction.

  • Cyclization: The resulting intermediate is heated to a high temperature (around 250 °C) in a high-boiling solvent to effect cyclization.

  • Hydrolysis (Saponification): The ester group at the 3-position of the quinoline ring is hydrolyzed to a carboxylic acid using a base like sodium hydroxide.

  • Decarboxylation: The resulting carboxylic acid is heated to induce decarboxylation, yielding the final this compound product.

Solubility

While specific quantitative solubility data for this compound is limited, general trends for hydroxyquinolines suggest it is sparingly soluble in water and more soluble in organic solvents such as ethanol, methanol, and chloroform. The solubility in aqueous solutions is expected to be pH-dependent due to the presence of the acidic N-H proton and the basic nitrogen atom in the quinoline ring.

Biological Relevance and Applications

Quinoline derivatives are a significant class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[10] While specific biological pathways for this compound are not extensively documented, its structural similarity to other biologically active quinolones suggests potential for further investigation in drug discovery programs. Its ability to chelate metal ions, a known property of the 4-hydroxyquinoline scaffold, could also be of interest in various biological and materials science applications.[2]

References

An In-depth Technical Guide to 8-Methylquinolin-4(1H)-one (CAS: 23432-44-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylquinolin-4(1H)-one, also known by its tautomeric form 4-hydroxy-8-methylquinoline, is a heterocyclic organic compound belonging to the quinolinone family. The quinolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antibacterial, anticancer, and antiviral agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological significance of this compound, presented for the scientific community engaged in chemical synthesis and drug discovery.

Physicochemical Properties

This compound exists in tautomeric equilibrium with 4-hydroxy-8-methylquinoline. The keto form, this compound, is generally considered the predominant tautomer in the solid state and in solution. This equilibrium is a critical aspect of its chemical reactivity and biological interactions.

PropertyValueReference
CAS Number 23432-44-2
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18 g/mol
Melting Point 213-215 °C
Boiling Point 326.8±22.0 °C (Predicted)
Synonyms 4-Hydroxy-8-methylquinoline, 8-Methyl-4-quinolone

Synthesis of this compound

The synthesis of 4-hydroxyquinolines, including the 8-methyl derivative, is classically achieved through condensation reactions of anilines with β-ketoesters, such as the Conrad-Limpach or Gould-Jacobs reactions.

Experimental Protocol: Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides a two-step route to 4-hydroxyquinolines. The initial step involves the condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate. This is followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline product[1][2].

Step 1: Synthesis of Ethyl 3-(o-tolylamino)crotonate

  • In a round-bottom flask, combine o-toluidine (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Stir the mixture at a moderate temperature (e.g., 100-140 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the water and ethanol formed during the reaction, for example, by azeotropic distillation.

  • The resulting crude β-aminoacrylate can be purified by vacuum distillation or used directly in the next step.

Step 2: Thermal Cyclization to this compound

  • The crude or purified ethyl 3-(o-tolylamino)crotonate is added to a high-boiling inert solvent, such as mineral oil or diphenyl ether, in a flask equipped with a reflux condenser[1][3].

  • Heat the mixture to a high temperature, typically around 250 °C[1].

  • Maintain this temperature for 30-60 minutes to effect the intramolecular cyclization and elimination of ethanol.

  • Cool the reaction mixture, which should result in the precipitation of the product.

  • The solid product can be collected by filtration and washed with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Conrad_Limpach_Synthesis o_toluidine o-Toluidine enamine Ethyl 3-(o-tolylamino)crotonate (Enamine intermediate) o_toluidine->enamine Condensation (100-140 °C, H⁺) ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->enamine product This compound enamine->product Thermal Cyclization (~250 °C)

Conrad-Limpach synthesis of this compound.

Reactivity and Tautomerism

The chemical behavior of this compound is dictated by the quinolinone ring system and the presence of the methyl group. The molecule exhibits a keto-enol tautomerism, with the equilibrium favoring the 4(1H)-one (keto) form. This is a crucial consideration for its reactivity, as reactions can occur at the nitrogen, the oxygen of the hydroxyl group (in the enol form), or at various positions on the aromatic rings.

Tautomerism Keto This compound (Keto form) Enol 4-Hydroxy-8-methylquinoline (Enol form) Keto->Enol Tautomerization

Keto-enol tautomerism of this compound.

Potential Biological and Pharmacological Significance

While specific biological data for this compound is limited in publicly available literature, the broader class of quinolin-4-one derivatives has been extensively studied and shown to possess a wide array of pharmacological activities.

  • Antimicrobial Activity: Many quinolin-4-one derivatives are known for their potent antibacterial properties[4]. The core structure is fundamental to the activity of quinolone antibiotics. The potential for this compound to exhibit antimicrobial effects warrants investigation.

  • Anticancer Activity: The quinoline scaffold is present in numerous anticancer agents[5]. Derivatives of 8-hydroxyquinoline have demonstrated cytotoxicity against various cancer cell lines, with their mechanism of action often linked to metal chelation[6]. The structural similarity of this compound to these compounds suggests it could be a valuable starting point for the development of novel anticancer therapeutics.

  • Other Potential Activities: Research into 8-hydroxyquinoline derivatives has revealed a broad spectrum of other biological effects, including anti-inflammatory, antiviral, and neuroprotective properties[5].

Further research is necessary to elucidate the specific biological profile of this compound and to explore its potential as a lead compound in drug discovery programs.

Conclusion

This compound is a quinolinone derivative with potential for further investigation in the fields of medicinal chemistry and materials science. The established synthetic routes, such as the Conrad-Limpach synthesis, provide a reliable means for its preparation. While direct biological data is scarce, the well-documented activities of related quinolinone and 8-hydroxyquinoline derivatives suggest that this compound could serve as a valuable scaffold for the development of new therapeutic agents. This technical guide provides a foundational understanding for researchers looking to explore the chemistry and potential applications of this intriguing molecule.

References

Spectroscopic Profile of 8-Methylquinolin-4(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 8-Methylquinolin-4(1H)-one, also known as 4-hydroxy-8-methylquinoline. Due to the limited availability of a comprehensive, publicly accessible dataset for this specific molecule, this guide synthesizes information from analogous compounds and general principles of spectroscopic analysis for quinolinone derivatives. It aims to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing expected spectral characteristics and detailed experimental protocols.

Chemical Structure and Properties

This compound is a derivative of quinoline, featuring a methyl group at the 8th position and a ketone group at the 4th position. This structure exists in tautomeric equilibrium with its enol form, 4-hydroxy-8-methylquinoline. The quinolinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.

Molecular Formula: C₁₀H₉NO Molecular Weight: 159.19 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinolinone ring system and the methyl group. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the electronic nature of the fused benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H27.8 - 8.2d
H36.2 - 6.5d
H57.5 - 7.8d
H67.2 - 7.5t
H77.0 - 7.3d
8-CH₃2.4 - 2.7s
N-H11.0 - 12.0br s

Note: Predicted values are based on spectral data of analogous quinolinone structures. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon is expected to have the most downfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C2140 - 145
C3110 - 115
C4175 - 180
C4a120 - 125
C5125 - 130
C6120 - 125
C7130 - 135
C8135 - 140
C8a145 - 150
8-CH₃15 - 20

Note: Predicted values are based on spectral data of analogous quinolinone structures. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its functional groups.

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Amide)1640 - 1680Strong
C=C Stretch (Aromatic)1550 - 1620Medium to Strong
C-N Stretch1250 - 1350Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ should be observed at m/z 159.

Table 4: Expected Mass Spectral Fragmentation for this compound

m/zFragment
159[M]⁺
131[M - CO]⁺
130[M - CHO]⁺
103[M - CO - HCN]⁺

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for quinolinone derivatives like this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently vortex to ensure a homogenous solution.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

  • Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: Typically 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

Instrumentation and Data Acquisition (Electron Ionization - EI):

  • Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.

  • Ionization Energy: Typically 70 eV.

  • Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

  • The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Report Technical Report/Publication Structure_Confirmation->Report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Tautomerism in 8-Methylquinolin-4(1H)-one and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 8-methylquinolin-4(1H)-one and its derivatives. It delves into the structural, spectroscopic, and computational aspects of the keto-enol equilibrium, alongside detailed experimental methodologies and an exploration of the biological significance of these compounds in the context of drug development.

Introduction to Tautomerism in Quinolones

Quinolin-4(1H)-ones are a prominent class of heterocyclic compounds that exhibit prototropic tautomerism, existing in equilibrium between the keto (amide) form, this compound, and the enol (iminol) form, 8-methylquinolin-4-ol. The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, including its electronic structure, hydrogen bonding capabilities, and ultimately, its biological activity. Understanding and controlling this tautomeric balance is paramount for the rational design of novel therapeutic agents.

Extensive research, combining spectroscopic and computational methods, has established that the keto form is predominantly favored in both solid and solution phases for most quinolin-4(1H)-ones.[1] This preference is largely attributed to the greater thermodynamic stability of the cyclic amide functionality within the quinolone ring system.[2] However, the tautomeric equilibrium is dynamic and can be influenced by various factors, including the electronic nature of substituents, solvent polarity, and opportunities for intra- and intermolecular hydrogen bonding.

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium for this compound is depicted below:

Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Reactant1 2-Amino-m-xylene Step1 Condensation (Heat, ~100-120 °C) Reactant1->Step1 Reactant2 Diethyl (ethoxymethylene)malonate Reactant2->Step1 Step2 Cyclization (High temperature, ~240-260 °C) Step1->Step2 Intermediate Formation Step3 Hydrolysis & Decarboxylation (Aqueous NaOH, then HCl) Step2->Step3 Ester Intermediate Product This compound Step3->Product Drug_Development_Logic cluster_core Core Structure cluster_derivatization Derivatization cluster_targets Potential Biological Targets cluster_outcomes Therapeutic Outcomes Core This compound Derivatives Chemical Modification (e.g., at N1, C2, C3) Core->Derivatives Synthesis of Analogs Target1 Viral Enzymes (e.g., HIV Reverse Transcriptase) Derivatives->Target1 Target2 Cell Surface Receptors (e.g., α₁-Adrenoceptors) Derivatives->Target2 Target3 Kinases Derivatives->Target3 Outcome1 Antiviral Activity Target1->Outcome1 Outcome2 Cardiovascular Effects Target2->Outcome2 Outcome3 Anticancer Activity Target3->Outcome3

References

An In-depth Technical Guide to the Physical Properties of 8-Methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of 8-Methylquinolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry. The following sections detail its melting point and solubility characteristics, supported by experimental protocols and graphical representations of relevant chemical and procedural workflows.

Physical and Chemical Properties

This compound, also known as 4-hydroxy-8-methylquinoline, is a derivative of the quinolone scaffold. Quinolinones are a significant class of compounds in drug discovery, known for a wide range of biological activities. The physical properties of this specific derivative are crucial for its handling, formulation, and application in research and development.

Quantitative Data Summary

The known quantitative physical property for this compound is presented in the table below.

PropertyValue
Melting Point 213-215 °C

Table 1: Physical Properties of this compound.

Solubility Profile

  • Organic Solvents : Compounds of this class are typically soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

  • Aqueous Solubility : The solubility in water is expected to be limited. The presence of the hydroxyl group and the nitrogen atom suggests that the solubility will be pH-dependent. In acidic or basic solutions, the compound is likely to form salts, which would increase its aqueous solubility.

Experimental Protocols

The following sections describe standardized experimental methodologies for the determination of the physical properties discussed.

4.1 Melting Point Determination (Capillary Method)

The melting point of this compound can be accurately determined using the capillary tube method with a suitable melting point apparatus.[1][2][3][4][5]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

  • This compound, finely powdered and dry

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of the finely powdered, dry sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[2][3]

  • Apparatus Setup: The capillary tube is placed into the sample holder of the melting point apparatus, adjacent to the thermometer.

  • Initial Rapid Heating: A preliminary determination can be performed by heating the sample rapidly to get an approximate melting temperature.[3]

  • Accurate Determination: For an accurate measurement, a fresh sample is heated to a temperature about 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.[2][3]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[3]

4.2 Solubility Determination (Qualitative)

This protocol provides a general method for assessing the solubility of an organic compound in various solvents.[6][7][8][9]

Objective: To determine the solubility of this compound in water, and acidic and basic aqueous solutions.

Materials:

  • This compound

  • Test tubes

  • Graduated pipettes or cylinders

  • Water (distilled or deionized)

  • 5% Aqueous Sodium Hydroxide (NaOH) solution

  • 5% Aqueous Hydrochloric Acid (HCl) solution

  • Spatula and weighing balance

Procedure:

  • Solubility in Water: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of water. Stir or shake the mixture vigorously for 60 seconds. Observe if the solid dissolves completely.[6][7]

  • Solubility in 5% NaOH: If the compound is insoluble in water, add approximately 25 mg of the compound to a separate test tube containing 0.75 mL of 5% NaOH solution. Stir or shake vigorously and observe for dissolution. Solubility in this basic solution suggests the presence of an acidic functional group.[9]

  • Solubility in 5% HCl: If the compound is insoluble in water, add approximately 25 mg of the compound to a third test tube containing 0.75 mL of 5% HCl solution. Stir or shake vigorously and observe for dissolution. Solubility in this acidic solution indicates the presence of a basic functional group.[9]

Visualizations

The following diagrams, generated using the DOT language, illustrate a relevant synthetic pathway and a standard experimental workflow.

G General Synthesis of 4-Quinolones via Camps Cyclization A o-Acylaminoacetophenone C Intramolecular Cyclization A->C + Base B Base (e.g., NaOH) D 4-Hydroxyquinoline Derivative C->D E Tautomerization D->E F 4-Quinolone E->F

Caption: A generalized workflow for the Camps cyclization synthesis of 4-quinolones.

G Workflow for Melting Point Determination Start Start Prep Prepare Dry, Powdered Sample Start->Prep Load Load Sample into Capillary Tube (2-3 mm height) Prep->Load Place Place Capillary in Apparatus Load->Place Heat_Fast Rapid Heating for Approximate M.P. Place->Heat_Fast Cool Cool Apparatus Heat_Fast->Cool Heat_Slow Heat Slowly (1-2°C/min) near Approx. M.P. Cool->Heat_Slow Observe Observe for First Liquid Droplet Heat_Slow->Observe Record_Start Record T_start Observe->Record_Start Observe_End Observe for Complete Melting Record_Start->Observe_End Record_End Record T_end Observe_End->Record_End End End Record_End->End

Caption: The experimental workflow for determining melting point using the capillary method.

References

The Quinolinone Core: A Technical Guide to its Discovery, History, and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dawn of Quinolinone Synthesis: Key Historical Discoveries

The story of quinolinone is intrinsically linked to the synthesis of its parent scaffold, quinoline, which was first isolated from coal tar in 1834.[2] However, the targeted synthesis of oxygenated quinolines, the direct precursors and tautomeric forms of quinolinones, marked the true beginning of this compound class. Three pivotal named reactions from the late 1800s laid the groundwork for quinolinone chemistry.

The Knorr Quinoline Synthesis (1886)

In 1886, Ludwig Knorr developed a method for converting β-ketoanilides into 2-hydroxyquinolines, the enol tautomer of quinolin-2-ones.[3][4][5] This reaction is an intramolecular electrophilic aromatic substitution that involves the cyclization of the β-ketoanilide using a strong acid, typically sulfuric acid.[3][4]

The Conrad-Limpach Synthesis (1887)

Just a year later, Max Conrad and Leonhard Limpach reported a method for the synthesis of 4-hydroxyquinolines, the enol form of quinolin-4-ones.[6][7][8] This reaction involves the condensation of anilines with β-ketoesters.[6] The initial reaction forms a Schiff base, which then undergoes a thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline.[6] Early experiments conducted without a solvent gave moderate yields, but it was later discovered that using an inert, high-boiling solvent like mineral oil could significantly increase the yield to as high as 95%.[6]

The Camps Quinoline Synthesis (1899)

A significant breakthrough in the direct synthesis of both quinolin-2-ones and quinolin-4-ones came in 1899 with the work of Rudolph Camps.[9][10][11] The Camps cyclization is the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides.[12] Depending on the structure of the starting material and the reaction conditions, this method can yield either quinolin-2-one or quinolin-4-one isomers.[9][10] This reaction proceeds via an intramolecular aldol-type condensation.[12]

Experimental Protocols for Foundational Syntheses

While the original publications from the late 19th century lack the detailed experimental procedures common today, subsequent work and modern adaptations provide insight into the practical execution of these foundational syntheses.

General Protocol for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

This two-step procedure first involves the formation of an enamine from an aniline and a β-ketoester, followed by a high-temperature cyclization.[7]

  • Step 1: Enamine Formation: Aniline or a substituted aniline is reacted with a β-ketoester. This step is often carried out neat or in a suitable solvent.

  • Step 2: Thermal Cyclization: The resulting intermediate, an alkyl β-arylaminocrotonate (a Schiff base), is heated to approximately 250 °C in a high-boiling inert solvent such as mineral oil or Dowtherm A.[6] The high temperature facilitates the electrocyclic ring closure.

  • Work-up: Upon cooling, the solid 4-hydroxyquinoline product precipitates and can be isolated by filtration.

General Protocol for the Knorr Synthesis of 2-Hydroxyquinolines

This method relies on the acid-catalyzed cyclization of a pre-formed β-ketoanilide.

  • Step 1: β-Ketoanilide Formation: An aniline is reacted with a β-ketoester at a temperature typically above 100 °C to favor the formation of the β-ketoanilide intermediate.[3]

  • Step 2: Acid-Catalyzed Cyclization: The isolated β-ketoanilide is treated with a strong dehydrating acid, such as concentrated sulfuric acid, to induce intramolecular electrophilic substitution and subsequent cyclization to the 2-hydroxyquinoline.[3]

  • Work-up: The reaction mixture is typically poured into water or ice, causing the 2-hydroxyquinoline product to precipitate. It can then be collected by filtration and purified.

General Protocol for the Camps Synthesis of Quinolinones

This method utilizes a strong base to induce the cyclization of an o-acylaminoacetophenone.

  • Preparation of the Starting Material: The o-acylaminoacetophenone is prepared, often by the acylation of an o-aminoacetophenone.

  • Base-Catalyzed Cyclization: The o-acylaminoacetophenone is dissolved in an alcoholic solvent, and an aqueous solution of a strong base, such as sodium hydroxide, is added.[9]

  • Reaction Execution: The mixture is heated to reflux for several hours, with the progress of the reaction monitored by techniques such as thin-layer chromatography.

  • Work-up: After the reaction is complete, the mixture is cooled, and the quinolinone product, which is often a solid, is isolated by filtration. The product may be a mixture of isomers depending on the starting material.[9]

Quantitative Data from Quinolinone Syntheses

Obtaining precise quantitative data, such as yields and melting points, from the original 19th-century publications is challenging. However, modern iterations of these classical syntheses have been optimized and well-documented. The following table summarizes representative yields for these foundational reactions as reported in later literature.

Synthesis NameStarting MaterialsProduct TypeReported Yield (%)Reference
Conrad-LimpachAnilines + β-ketoesters4-HydroxyquinolinesUp to 95%[6]
Knorrβ-Ketoanilides2-HydroxyquinolinesVaries[3]
Campso-Acylaminoacetophenones2- and 4-HydroxyquinolinesVaries[9]
Modern Buchwald-Hartwig/Camps Hybrido-Halophenones + Amides2-Aryl-4-quinolones72-97%[10]

Biological Significance and Signaling Pathways

The quinolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This has led to the development of numerous drugs with a quinolinone core. A key area of impact for quinolinone derivatives is in oncology, particularly as inhibitors of receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth.

Inhibition of the VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13] Many quinolinone-based drugs are potent inhibitors of VEGF receptors (VEGFRs).

A prominent example is Lenvatinib , a multi-kinase inhibitor used in the treatment of various cancers, including thyroid, renal, and hepatocellular carcinomas.[12][14][15] Lenvatinib exerts its effect by targeting VEGFR1, VEGFR2, and VEGFR3, as well as other RTKs like Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET.[14][15] By inhibiting these kinases, Lenvatinib blocks the downstream signaling cascades, such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for endothelial and cancer cell proliferation and survival.[12]

Below is a diagram illustrating the mechanism of action of Lenvatinib on the VEGFR signaling pathway.

VEGFR_Pathway_Inhibition VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization Lenvatinib Lenvatinib (Quinolinone Inhibitor) Lenvatinib->VEGFR Inhibits PI3K PI3K Dimerization->PI3K RAS Ras Dimerization->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Lenvatinib inhibiting the VEGFR signaling pathway.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel quinolinone-based therapeutic agents follows a structured workflow that integrates chemical synthesis with biological testing. This process allows for the systematic evaluation of new compounds and the identification of promising drug candidates.

The following diagram outlines a typical experimental workflow for the synthesis and evaluation of novel quinolinone derivatives.

Experimental_Workflow Synthesis Synthesis of Quinolinone Derivatives (e.g., Camps, Conrad-Limpach) Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening In Vitro Biological Screening (e.g., Kinase Assays, Cell Proliferation) Characterization->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit->Lead_Opt In_Vivo In Vivo Testing (Animal Models) Hit->In_Vivo Lead_Opt->Synthesis Candidate Drug Candidate In_Vivo->Candidate

Workflow for quinolinone drug discovery.

Conclusion

The discovery of quinolinone compounds in the late 19th century, through seminal synthetic methods like the Knorr, Conrad-Limpach, and Camps reactions, laid a critical foundation in heterocyclic chemistry. For over a century, the versatility of the quinolinone core has been exploited to create a vast array of molecules with significant biological activities. Modern drug discovery continues to build upon this historical legacy, with quinolinone-based drugs like Lenvatinib making a substantial impact in the treatment of cancer by targeting key signaling pathways. The ongoing exploration of novel synthetic routes and the deeper understanding of their mechanisms of action ensure that the quinolinone scaffold will remain a central focus in the development of new therapeutic agents for years to come.

References

Synthesis of Novel 8-Methylquinolin-4(1H)-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of a methyl group at the 8-position can significantly influence the pharmacological profile of these analogs by altering their steric and electronic properties, potentially leading to enhanced efficacy or novel mechanisms of action. This technical guide provides an in-depth overview of the primary synthetic routes to novel 8-methylquinolin-4(1H)-one analogs, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Core Synthetic Strategies

The synthesis of the this compound core predominantly relies on classical cyclization reactions starting from 2-methylaniline (o-toluidine). The two most effective and widely utilized methods are the Gould-Jacobs reaction and the Conrad-Limpach synthesis.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines, which exist in tautomeric equilibrium with the quinolin-4(1H)-one form. The process involves four key steps:

  • Condensation: 2-methylaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate.

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form the quinoline ring system.

  • Saponification: The resulting ester is hydrolyzed to a carboxylic acid using a base.

  • Decarboxylation: The carboxylic acid is heated to yield the final this compound.

This route is particularly useful for producing analogs with a carboxylic acid group at the 3-position, a common feature in many biologically active quinolones.

Gould_Jacobs_Pathway Gould-Jacobs Reaction Pathway Start 2-Methylaniline + Diethyl Ethoxymethylenemalonate Intermediate1 Diethyl 2-(((2-methylphenyl)amino)methylene)malonate Start:e->Intermediate1:w Condensation (100-130°C) Intermediate2 Ethyl 4-hydroxy-8-methylquinoline- 3-carboxylate Intermediate1:e->Intermediate2:w Thermal Cyclization (e.g., Diphenyl Ether, ~250°C) Intermediate3 4-Hydroxy-8-methylquinoline- 3-carboxylic Acid Intermediate2:e->Intermediate3:w Saponification (e.g., NaOH, EtOH, Reflux) Product This compound Intermediate3:e->Product:w Decarboxylation (Heat)

Gould-Jacobs Reaction Pathway
Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides a direct route to 2,8-disubstituted quinolin-4(1H)-one analogs. This method involves the condensation of 2-methylaniline with a β-ketoester, such as ethyl acetoacetate. The reaction proceeds through two main stages:

  • Condensation: 2-methylaniline reacts with ethyl acetoacetate under milder conditions to form an enamine (crotonate).

  • Thermal Cyclization: The crotonate intermediate is heated in a high-boiling point solvent to induce cyclization, yielding the 2,8-dimethylquinolin-4(1H)-one product.

This method is highly efficient for producing analogs with an alkyl or aryl substituent at the 2-position.

Conrad_Limpach_Pathway Conrad-Limpach Synthesis Pathway Start 2-Methylaniline + Ethyl Acetoacetate Intermediate Ethyl 3-((2-methylphenyl)amino)but-2-enoate Start:e->Intermediate:w Condensation (Acid catalyst, ~110°C) Product 2,8-Dimethylquinolin-4(1H)-one Intermediate:e->Product:w Thermal Cyclization (e.g., Dowtherm A, ~250°C)

Conrad-Limpach Synthesis Pathway

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of representative this compound analogs.

Table 1: Synthesis and Characterization of 8-Methyl-4-quinolone Analogs

Compound NameSynthetic RouteYield (%)Melting Point (°C)Molecular FormulaMW ( g/mol )
Ethyl 4-hydroxy-8-methylquinoline-3-carboxylateGould-Jacobs~75-85268-270C₁₃H₁₃NO₃231.25
4-Hydroxy-8-methylquinoline-3-carboxylic acidGould-Jacobs~50226-228C₁₁H₉NO₃203.19
2,8-Dimethylquinolin-4(1H)-oneConrad-Limpach~85-90>300C₁₁H₁₁NO173.21
3-Acetyl-4-hydroxy-8-methylquinolineConrad-Limpach VariantN/A168C₁₂H₁₁NO₂201.22

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Table 2: Biological Activity of Selected 8-Methyl-4-quinolone Analogs

CompoundTargetAssayActivity (IC₅₀/MIC in µM)Reference
8-Methylquinolone derivativeStaphylococcus aureusMIC>100[1]
8-Methylquinolone derivativeEscherichia coliMIC>100[1]
C-8 TrifluoromethylquinoloneGram-positive bacteriaMICVaries[1]

Note: Specific biological activity data for this compound analogs is limited in publicly available literature. The data presented often refers to broader classes of quinolones.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key intermediates and final products.

Protocol 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate

GJ_Protocol_Workflow Gould-Jacobs Experimental Workflow Step1 Step 1: Condensation - Mix 2-methylaniline and DEEM (1:1.1 eq). - Heat at 110°C for 1 hour. Step2 Step 2: Removal of Ethanol - Reduce pressure to remove ethanol byproduct. Step1->Step2 Step3 Step 3: Thermal Cyclization - Add intermediate to pre-heated diphenyl ether (~250°C). - Reflux for 15-20 minutes. Step2->Step3 Step4 Step 4: Isolation - Cool the reaction mixture. - Add hexane to precipitate the product. - Filter and wash the solid with hexane. Step3->Step4 Step5 Step 5: Purification - Recrystallize the crude product from ethanol. Step4->Step5

Gould-Jacobs Experimental Workflow

Materials:

  • 2-Methylaniline (o-toluidine)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or Dowtherm A)

  • Hexane

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, a mixture of 2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 110°C for 1 hour.

  • Ethanol Removal: The ethanol formed during the reaction is removed under reduced pressure. The resulting crude intermediate, diethyl 2-(((2-methylphenyl)amino)methylene)malonate, can be used directly in the next step.

  • Thermal Cyclization: A separate flask containing diphenyl ether is heated to reflux (~250°C). The crude intermediate from step 2 is added portion-wise to the hot diphenyl ether. The mixture is refluxed for an additional 15-20 minutes.

  • Isolation: The reaction mixture is allowed to cool to room temperature, during which the product begins to precipitate. Hexane is added to facilitate complete precipitation. The solid is collected by vacuum filtration and washed thoroughly with hexane to remove the high-boiling solvent.

  • Purification: The crude solid is recrystallized from hot ethanol to yield pure ethyl 4-hydroxy-8-methylquinoline-3-carboxylate as a crystalline solid.

Protocol 2: Saponification and Decarboxylation
  • Saponification: The ethyl 4-hydroxy-8-methylquinoline-3-carboxylate (1.0 eq) is suspended in a 4% aqueous sodium hydroxide solution in ethanol. The mixture is refluxed for 5 hours.[2] After cooling, the solution is acidified with concentrated HCl, causing the carboxylic acid to precipitate.[2] The solid is filtered, washed with water, and dried to yield 4-hydroxy-8-methylquinoline-3-carboxylic acid.[2]

  • Decarboxylation: The dried 4-hydroxy-8-methylquinoline-3-carboxylic acid is placed in a flask and heated above its melting point (typically >230°C) until the evolution of CO₂ ceases. The resulting solid is the crude this compound, which can be purified by recrystallization.

Protocol 3: Conrad-Limpach Synthesis of 2,8-Dimethylquinolin-4(1H)-one

Materials:

  • 2-Methylaniline (o-toluidine)

  • Ethyl acetoacetate

  • Dowtherm A (or diphenyl ether)

  • Petroleum ether

Procedure:

  • Condensation: A mixture of 2-methylaniline (1.0 eq) and ethyl acetoacetate (1.0 eq) with a catalytic amount of acid (e.g., a drop of H₂SO₄) is heated at approximately 110-140°C for 1 hour. Water is removed as it is formed. The resulting crude ethyl 3-((2-methylphenyl)amino)but-2-enoate is used directly.

  • Thermal Cyclization: In a three-necked flask equipped with a mechanical stirrer and condenser, Dowtherm A is heated to reflux (~250°C). The crude intermediate from step 1 is added rapidly via a dropping funnel. Refluxing is continued for 10-15 minutes after the addition is complete.

  • Isolation: The mixture is allowed to cool to room temperature, which causes a yellow solid to separate. Petroleum ether is added to aid precipitation. The solid is collected by vacuum filtration and washed with petroleum ether.

  • Purification: The crude product is treated with decolorizing carbon in boiling water, filtered hot, and allowed to cool. The white, needle-like crystals of 2,8-dimethylquinolin-4(1H)-one are collected by filtration. This general procedure, adapted for aniline, typically yields 85-90%.

Conclusion

The Gould-Jacobs and Conrad-Limpach reactions are robust and reliable methods for the synthesis of this compound analogs. By selecting the appropriate starting materials—diethyl ethoxymethylenemalonate for the Gould-Jacobs route to access 3-carboxy analogs, or β-ketoesters like ethyl acetoacetate for the Conrad-Limpach route to access 2-alkyl/aryl analogs—researchers can efficiently generate a diverse library of compounds. These scaffolds serve as crucial starting points for further derivatization and exploration in drug discovery programs targeting a range of therapeutic areas. Further investigation into the biological activities of these specific analogs is warranted to fully unlock their therapeutic potential.

References

An In-depth Technical Guide to 8-Methylquinolin-4(1H)-one Derivatives and Their Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-4(1H)-one scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with a wide spectrum of biological activities. Among these, derivatives of 8-methylquinolin-4(1H)-one are emerging as a promising class of molecules with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, potential applications, and experimental evaluation of this compound derivatives. Particular focus is placed on their potential as anticancer and antimicrobial agents. This document includes detailed synthetic protocols, quantitative biological data, and insights into their mechanisms of action, aiming to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Quinolin-4(1H)-ones, also known as 4-quinolones, are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1] The core structure consists of a benzene ring fused to a pyridin-4-one ring. Modifications to this scaffold have led to the development of numerous drugs with antibacterial, anticancer, antiviral, and other therapeutic activities.[2][3] The presence of a methyl group at the 8-position of the quinolinone ring can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets, making this compound an intriguing starting point for the design of novel therapeutic agents. This guide will delve into the synthesis of these derivatives and explore their potential applications, with a focus on their anticancer and antimicrobial properties.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through several established methods for quinolone synthesis. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule. Two of the most common and versatile methods are the Gould-Jacobs reaction and the Camps cyclization.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolinones.[4] The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[5] For the synthesis of the this compound core, 2-methylaniline (o-toluidine) is used as the starting aniline.

The general workflow for the Gould-Jacobs reaction is depicted below:

Gould-Jacobs Reaction Workflow Gould-Jacobs Reaction for this compound Reactants 2-Methylaniline + Diethyl ethoxymethylenemalonate Condensation Condensation (Heat, 100-140°C) Reactants->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (High-boiling solvent, ~250°C) Intermediate->Cyclization Product_ester Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate Cyclization->Product_ester Hydrolysis Saponification (e.g., NaOH) Product_ester->Hydrolysis Product_acid 4-Hydroxy-8-methylquinoline-3-carboxylic acid Hydrolysis->Product_acid Decarboxylation Decarboxylation (Heat) Product_acid->Decarboxylation Final_Product This compound Decarboxylation->Final_Product

Caption: Workflow of the Gould-Jacobs reaction for synthesizing the this compound core.

Camps Cyclization

The Camps cyclization is another effective method for the synthesis of 2- and 4-quinolones from o-acylaminoacetophenones.[6] To synthesize the this compound scaffold, an appropriately substituted o-acylaminoacetophenone is required. The reaction is typically base-catalyzed and proceeds via an intramolecular aldol-type condensation.[7]

Below is a diagram illustrating the general principle of the Camps cyclization:

Camps Cyclization Camps Cyclization for Quinolone Synthesis Starting_Material o-Acylaminoacetophenone Base_Catalysis Base (e.g., NaOH or KOH) Starting_Material->Base_Catalysis Intramolecular_Condensation Intramolecular Aldol Condensation Base_Catalysis->Intramolecular_Condensation Product_A 2-Substituted-4-hydroxyquinoline Intramolecular_Condensation->Product_A Route a Product_B 4-Substituted-2-hydroxyquinoline Intramolecular_Condensation->Product_B Route b

Caption: General representation of the Camps cyclization leading to isomeric hydroxyquinolines.

Potential Applications of this compound Derivatives

The versatile quinolin-4(1H)-one scaffold allows for substitutions at various positions, leading to a wide array of derivatives with diverse biological activities. The 8-methyl group provides a key structural feature that can be exploited in drug design.

Anticancer Activity

Quinolone derivatives have been extensively investigated for their anticancer properties. They can exert their effects through various mechanisms, including inhibition of topoisomerases, protein kinases, and tubulin polymerization, as well as induction of apoptosis.[2][8][9] While specific data on this compound derivatives is limited, studies on structurally similar compounds, such as 4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives, have shown promising anticancer activity.

A study on a series of N-substituted-4-hydroxy-8-methyl-2-quinolone-3-carboxamides demonstrated significant inhibitory activity against various cancer cell lines. The quantitative data from this study is summarized in the table below.

Table 1: In Vitro Anticancer Activity of 4-Hydroxy-8-methyl-2-quinolone-3-carboxamide Derivatives

Compound IDR-GroupHCT116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)K562 IC₅₀ (µM)
6 4-Fluorophenyl14.65.312.8
9 4-Chlorobenzyl3.5Not Reported19.0
10 4-BromobenzylNot Reported12.6Not Reported
11 4-NitrobenzylNot Reported10.3Not Reported

Data extracted from a study on 4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives, which are structurally related to the topic of this guide.

The mechanism of action for the anticancer effects of many quinolone derivatives involves the inhibition of key cellular processes. One such proposed mechanism is the inhibition of protein kinases, which are crucial for cell signaling and proliferation.

Anticancer Mechanism Proposed Anticancer Mechanism of Quinolone Derivatives Quinolone Quinolone Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR) Quinolone->Kinase Inhibition Apoptosis Apoptosis Quinolone->Apoptosis Induces Signaling Cell Proliferation Signaling Pathway Kinase->Signaling Activates Proliferation Uncontrolled Cell Proliferation Signaling->Proliferation Proliferation->Apoptosis Inhibited by

Caption: A simplified diagram of a potential anticancer mechanism of action for quinolone derivatives.

Antimicrobial Activity

A study on new 8-nitrofluoroquinolone derivatives, which share the quinolone core, demonstrated good activity against Staphylococcus aureus.[12][13] The minimum inhibitory concentration (MIC) values for some of these derivatives are presented below.

Table 2: Antibacterial Activity of 8-Nitrofluoroquinolone Derivatives against S. aureus

DerivativeSubstituent at C-7MIC (µg/mL)
9a p-toluidine~2-5
9b p-chloroaniline~2-5
9c aniline~2-5

Data from a study on 8-nitrofluoroquinolone derivatives, highlighting the potential of the broader quinolone class.

The mechanism of antibacterial action of quinolones is well-understood and involves the disruption of DNA replication.

Antibacterial Mechanism Antibacterial Mechanism of Quinolones Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA_Replication Bacterial DNA Replication DNA_Gyrase->DNA_Replication Required for Topo_IV->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: The mechanism of action of quinolone antibiotics, targeting bacterial DNA replication.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound core and for the evaluation of the cytotoxic activity of its derivatives.

General Procedure for the Gould-Jacobs Synthesis of 4-Hydroxy-8-methylquinoline

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Methylaniline (o-toluidine)

  • Diethyl ethoxymethylenemalonate

  • High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, combine 2-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents). Heat the mixture at 100-130°C for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.

  • Cyclization: Dissolve the crude intermediate in a high-boiling solvent (e.g., diphenyl ether). Heat the solution to reflux (approximately 250°C) for 30-60 minutes. Cool the reaction mixture to room temperature to allow the product, ethyl 4-hydroxy-8-methylquinoline-3-carboxylate, to precipitate.

  • Hydrolysis: Suspend the crude ester in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC). Cool the solution and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxy-8-methylquinoline-3-carboxylic acid.

  • Decarboxylation: Heat the carboxylic acid above its melting point until the evolution of carbon dioxide ceases. The resulting crude 4-hydroxy-8-methylquinoline can be purified by recrystallization from a suitable solvent like ethanol.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16]

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7, K562)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion

Derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. Established synthetic routes, such as the Gould-Jacobs reaction and Camps cyclization, provide accessible pathways to the core structure, allowing for extensive derivatization. While direct biological data for this specific class of compounds is still emerging, the known anticancer and antimicrobial activities of the broader quinolone family strongly suggest significant potential. The data presented on structurally related 8-methyl-2-quinolone derivatives further supports this notion. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives to fully elucidate their structure-activity relationships and therapeutic potential. This in-depth guide provides a foundational framework to aid researchers in this endeavor.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 8-Methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinolinone scaffolds are significant heterocyclic motifs prevalent in a wide array of therapeutic agents, demonstrating antibacterial, antimalarial, and anticancer properties. The synthesis of 8-Methylquinolin-4(1H)-one, a derivative of this class, is of interest to researchers in medicinal chemistry and drug development for the exploration of novel bioactive compounds. This protocol details the synthesis of this compound via the Gould-Jacobs reaction, a robust and classical method for constructing the 4-hydroxyquinoline system.[1][2][3] The 4-hydroxyquinoline product exists in tautomeric equilibrium with its 4-oxo form, this compound.

The synthesis pathway involves three primary stages:

  • Condensation: The initial reaction between 2-methylaniline (o-toluidine) and diethyl ethoxymethylenemalonate (DEEM) to form the anilinomethylenemalonate intermediate.[4]

  • Thermal Cyclization: A high-temperature intramolecular cyclization of the intermediate in a high-boiling point solvent to form the quinoline ring system.[4]

  • Hydrolysis and Decarboxylation: Saponification of the resulting ester followed by thermal decarboxylation to yield the final this compound product.[1][4]

This document provides a comprehensive, step-by-step protocol for laboratory synthesis, a summary of quantitative data, and visualizations of the experimental workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates. Yields are representative and may vary based on experimental conditions and scale.

ParameterValueReference(s)
Molecular FormulaC₁₀H₉NO
Molecular Weight159.18 g/mol
AppearanceOff-white to light brown solid
Melting Point213-215 °C
Reaction Yields
Step 1: CondensationTypically >90%[5]
Step 2: Cyclization~70-90%[4]
Step 3: Hydrolysis~50-95%[6]
Step 4: DecarboxylationTypically high, near quantitative[7]
Characterization Data
¹H NMR (DMSO-d₆) Predicted Signals:[8][9]
δ 11.5-12.0 (s, 1H, NH)
δ 7.8-8.2 (m, 1H, Ar-H)
δ 7.2-7.7 (m, 3H, Ar-H)
δ 6.0-6.2 (s, 1H, C3-H)
δ 2.4-2.6 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆) Predicted Signals:[8]
δ 175-180 (C=O)
δ 140-145 (Ar-C)
δ 115-135 (Ar-C, Ar-CH)
δ 105-110 (C3)
δ 15-20 (CH₃)

Experimental Protocols

Materials and Equipment
  • Reagents: 2-methylaniline (o-toluidine), diethyl ethoxymethylenemalonate (DEEM), diphenyl ether, sodium hydroxide (NaOH), concentrated hydrochloric acid (HCl), ethanol.

  • Equipment: Round-bottom flasks, reflux condenser, heating mantle with stirrer, oil bath, distillation apparatus, Buchner funnel, filtration apparatus, pH meter or pH paper, rotary evaporator, melting point apparatus, NMR spectrometer.

Protocol 1: Synthesis of this compound

This protocol is divided into four main steps corresponding to the Gould-Jacobs reaction pathway.

Step 1: Condensation of o-Toluidine with Diethyl Ethoxymethylenemalonate

  • In a 250 mL round-bottom flask, combine 2-methylaniline (10.7 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).

  • Heat the mixture with stirring in an oil bath at 110-120 °C for 2 hours.[4]

  • Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aniline and the formation of the intermediate, diethyl 2-(((2-methylphenyl)amino)methylene)malonate.

  • After the reaction is complete, remove the ethanol byproduct under reduced pressure using a rotary evaporator. The resulting crude oil (the intermediate) can be used directly in the next step without further purification.

Step 2: Thermal Cyclization to form Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate

  • In a 500 mL three-necked flask equipped with a reflux condenser and a thermometer, add 150 mL of diphenyl ether and heat it to 250 °C with stirring.[4]

  • Slowly add the crude intermediate from Step 1 dropwise to the hot diphenyl ether over a period of 30 minutes.

  • Maintain the reaction temperature at 250-255 °C and continue to reflux for an additional 30 minutes after the addition is complete.[4]

  • Allow the reaction mixture to cool to below 100 °C.

  • Carefully add 200 mL of hexanes or petroleum ether to the cooled mixture to precipitate the product.

  • Collect the precipitated solid, ethyl 4-hydroxy-8-methylquinoline-3-carboxylate, by vacuum filtration.

  • Wash the solid with hexanes to remove residual diphenyl ether and dry it in an oven.

Step 3: Hydrolysis to 4-Hydroxy-8-methylquinoline-3-carboxylic acid

  • Prepare a 4% aqueous sodium hydroxide solution (e.g., 4 g NaOH in 96 mL of water).

  • Suspend the dried ethyl 4-hydroxy-8-methylquinoline-3-carboxylate (0.05 mol) in 100 mL of the 4% NaOH solution in a round-bottom flask.[6]

  • Heat the mixture to reflux with stirring for 4-5 hours, or until TLC indicates the complete disappearance of the starting ester.[6]

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Carefully acidify the clear filtrate to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.

  • Collect the solid precipitate, 4-hydroxy-8-methylquinoline-3-carboxylic acid, by vacuum filtration, wash thoroughly with cold water, and dry.

Step 4: Decarboxylation to this compound

  • Place the dried 4-hydroxy-8-methylquinoline-3-carboxylic acid in a clean, dry round-bottom flask.

  • Heat the solid gently in an oil bath to a temperature just above its melting point (typically 220-240 °C).[4]

  • Maintain this temperature until the evolution of carbon dioxide gas ceases (usually 30-60 minutes).

  • The molten product will solidify upon cooling to room temperature.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield an off-white to light brown solid.

Visualizations

Reaction Pathway

The following diagram illustrates the multi-step synthesis of this compound via the Gould-Jacobs reaction.

G Reactants o-Toluidine + Diethyl Ethoxymethylenemalonate Intermediate1 Diethyl 2-(((2-methylphenyl)amino)methylene)malonate Reactants->Intermediate1 Condensation (110-120 °C) Intermediate2 Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate Intermediate1->Intermediate2 Thermal Cyclization (Diphenyl Ether, 250 °C) Intermediate3 4-Hydroxy-8-methylquinoline-3-carboxylic acid Intermediate2->Intermediate3 Hydrolysis (NaOH, Reflux) Product This compound Intermediate3->Product Decarboxylation (Heat, >220 °C)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure from starting materials to the final purified product.

G Start Start: o-Toluidine & DEEM Step1 Step 1: Condensation Heat at 110-120 °C, 2h Start->Step1 Step2 Step 2: Cyclization Add to hot Diphenyl Ether (250 °C) Reflux for 30 min Step1->Step2 Precipitate1 Precipitate with Hexanes Step2->Precipitate1 Filter1 Filter and Dry Intermediate Precipitate1->Filter1 Step3 Step 3: Hydrolysis Reflux with 4% NaOH, 4-5h Filter1->Step3 Acidify Acidify with HCl Step3->Acidify Filter2 Filter and Dry Carboxylic Acid Acidify->Filter2 Step4 Step 4: Decarboxylation Heat > M.P. until CO₂ evolution stops Filter2->Step4 Purify Recrystallize from Ethanol/Water Step4->Purify FinalProduct Final Product: This compound Purify->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for 8-Methylquinolin-4(1H)-one in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone compounds have long been a cornerstone of antimicrobial chemotherapy, with a broad spectrum of activity against various bacterial pathogens. 8-Methylquinolin-4(1H)-one and its derivatives represent a class of compounds with potential antimicrobial properties. These application notes provide a comprehensive overview of the current understanding of this compound's potential antimicrobial activity, detailed protocols for its evaluation, and a summary of available data on related compounds. While direct antimicrobial data for this compound is limited in publicly accessible literature, this document leverages data from closely related 8-methyl-substituted quinolone derivatives to provide a foundational understanding for researchers.

Mechanism of Action

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA synthesis.[1] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the principal target for quinolones.[2]

  • Topoisomerase IV: This enzyme is responsible for decatenating daughter chromosomes following DNA replication. In many Gram-positive bacteria, topoisomerase IV is the primary target.[2]

By forming a stable complex with the enzyme and cleaved DNA, quinolones block the re-ligation step of the topoisomerase reaction. This leads to an accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[1]

G cluster_quinolone This compound cluster_bacteria Bacterial Cell Quinolone This compound DNA_Gyrase DNA Gyrase (Gram-negative) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Topo_IV->Cell_Death Inhibition leads to DNA_Replication->Cell_Death Leads to G Start Start Prep_Stock Prepare Stock Solution of this compound Start->Prep_Stock Serial_Dilute Perform Serial Dilutions in 96-well plate Prep_Stock->Serial_Dilute Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilute->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Controls Include Positive and Negative Controls Inoculate->Controls Incubate Incubate at 35-37°C for 18-24h Controls->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

References

Application Notes and Protocols for Quinolin-4(1H)-one Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A review of the current landscape and future directions.

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Extensive literature searches did not yield specific studies on the application of 8-Methylquinolin-4(1H)-one in anticancer research. Therefore, this document provides a comprehensive overview of the broader class of quinolin-4(1H)-one derivatives as potential anticancer agents, drawing upon available research to offer insights into their mechanisms of action, relevant experimental data, and general protocols that could be adapted for the study of novel derivatives like this compound.

Introduction to Quinolin-4(1H)-ones in Oncology

The quinolin-4(1H)-one scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities. While initially recognized for its antibacterial properties, recent research has illuminated the potential of quinolin-4(1H)-one derivatives as potent anticancer agents.[1][2] These compounds have been shown to target various critical pathways involved in cancer cell proliferation, survival, and metastasis. Their mechanisms of action are diverse and include the inhibition of topoisomerases, protein kinases such as EGFR and VEGFR, phosphoinositide 3-kinases (PI3K), and histone deacetylases (HDAC).[1][3] The versatility of the quinolin-4(1H)-one core allows for extensive chemical modifications, enabling the development of derivatives with enhanced potency and selectivity against various cancer types.[2][4]

Quantitative Data on Anticancer Activity of Quinolin-4(1H)-one Derivatives

The following table summarizes the in vitro anticancer activity of various quinolin-4(1H)-one derivatives against different human cancer cell lines. It is crucial to note that This compound is not included due to the absence of published data. This data is presented to illustrate the potential of the general scaffold.

Compound Class/DerivativeCancer Cell LineIC50/GI50 (µM)Reference
3-Amido-7-chloroquinolin-4-onesHepG2 (Liver)Selective cytotoxicity noted[2]
4-Phenylquinolin-2(1H)-one derivative (12e)2774 and SKOV3 (Ovarian)Time and dose-dependent cell death[5]
3-aryl-2-quinolone derivativeLeukemia and Breast CancerIn clinical trials
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)82.9% reduction in cellular growth[6]
Isoquinoline-5,8-dione N-oxide 10.2160 cancer cell lines (mean)0.21[7]

Key Signaling Pathways Targeted by Quinolin-4(1H)-one Derivatives

Quinolin-4(1H)-one derivatives exert their anticancer effects by modulating several key signaling pathways crucial for tumor growth and survival.

One of the primary mechanisms is the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR.[3][8] By blocking the ATP-binding site of these kinases, the derivatives can halt downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are often hyperactivated in cancer and are critical for cell proliferation, angiogenesis, and survival.

Another significant target is DNA topoisomerases . Certain quinolin-4(1H)-one derivatives can intercalate with DNA and inhibit the function of these enzymes, leading to DNA damage and the induction of apoptosis.[1]

Furthermore, some derivatives have been shown to induce cell cycle arrest , often at the G2/M phase, by modulating the levels of key cell cycle proteins like cyclin B1 and cdk1.[5] This prevents cancer cells from completing mitosis and leads to programmed cell death. The induction of apoptosis is a common outcome, often mediated through the regulation of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins.[5]

Below are diagrams illustrating these general mechanisms.

General mechanism of action for RTK inhibitor quinolin-4(1H)-one derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Quinolinone Quinolin-4(1H)-one Derivative Quinolinone->RTK Inhibits ATP binding ATP ATP ATP->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Workflow for evaluating the anticancer activity of a novel quinolin-4(1H)-one derivative.

G cluster_in_vitro In Vitro Studies cluster_mechanism cluster_in_vivo In Vivo Studies start Novel Quinolin-4(1H)-one Derivative Synthesis cytotoxicity Cytotoxicity Screening (MTT/MTS Assay) start->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis Apoptosis Assay (Annexin V/PI Staining) western_blot Protein Expression (Western Blot) animal_model Xenograft Animal Model cell_cycle->animal_model apoptosis->animal_model western_blot->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy toxicity Toxicity Assessment animal_model->toxicity

Experimental Protocols

The following are generalized protocols for key experiments commonly used to evaluate the anticancer properties of quinolin-4(1H)-one derivatives. These should be optimized for specific compounds and cell lines.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells

  • Test compound

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, and β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer and determine the protein concentration.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion and Future Perspectives

While there is a lack of specific research on this compound, the broader class of quinolin-4(1H)-one derivatives represents a promising area for the discovery of novel anticancer agents. The diverse mechanisms of action and the chemical tractability of this scaffold provide a solid foundation for future drug development efforts. Further investigation into the synthesis and biological evaluation of novel derivatives, including this compound, is warranted. The protocols and data presented herein offer a valuable starting point for researchers aiming to explore the anticancer potential of this important class of heterocyclic compounds. Future studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their therapeutic potential.

References

Application Notes: 8-Methylquinolin-4(1H)-one as a Fluorescent Probe for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline and its derivatives are a well-established class of heterocyclic compounds widely utilized in the development of fluorescent chemosensors for the detection of various metal ions.[1][2][3] The rigid structure and electron-rich nature of the quinoline ring system provide a stable scaffold for creating probes that exhibit changes in their photophysical properties upon coordination with metal ions.[1] While extensive research has been conducted on 8-hydroxyquinoline and 8-amidoquinoline derivatives, the potential of 4-quinolone derivatives, such as 8-Methylquinolin-4(1H)-one, as fluorescent probes is an area of growing interest.[4][5]

This document provides detailed application notes and protocols for the use of this compound as a potential fluorescent probe for the detection of metal ions, particularly transition metal ions like Fe³⁺ and Cu²⁺. The information presented is based on the known properties of structurally similar 4-quinolone and fluoroquinolone compounds, which have been shown to interact with metal ions, often resulting in fluorescence quenching.[3][4]

Principle of Detection

The proposed mechanism for metal ion sensing by this compound involves the formation of a coordination complex between the metal ion and the quinolone moiety. The carbonyl oxygen at the C4 position and the nitrogen atom at the N1 position are the likely coordination sites, forming a stable chelate with the metal ion.[6] This complexation can alter the electronic properties of the fluorophore. In many cases involving 4-quinolone derivatives, this interaction leads to fluorescence quenching through mechanisms such as photoinduced electron transfer (PET) from the excited fluorophore to the d-orbitals of the transition metal ion.[1][3]

Physicochemical Properties

PropertyValueReference
Chemical FormulaC₁₀H₉NO[7]
Molar Mass159.18 g/mol [7]
Melting Point213-215 °C[7]
pKa (Predicted)4.47 ± 0.40[7]

Quantitative Data (Hypothetical, based on similar 4-quinolone probes)

The following table summarizes the expected performance characteristics of this compound as a fluorescent probe for select metal ions based on data for analogous 4-quinolone derivatives.[4]

ParameterFe³⁺Cu²⁺
Detection Limit (LOD) ~0.5 µM~1.0 µM
Linear Range 0.5 - 20 µM1.0 - 50 µM
Binding Constant (Kₐ) ~1.5 x 10⁵ M⁻¹~8.0 x 10⁴ M⁻¹
Response Time < 1 minute< 1 minute
Optimal pH Range 6.0 - 8.06.5 - 8.5
Excitation Wavelength (λex) ~330 nm~330 nm
Emission Wavelength (λem) ~410 nm~410 nm

Experimental Protocols

1. Synthesis of this compound

A common method for the synthesis of 4-quinolones is the Gould-Jacobs reaction.[8]

  • Materials: 2-Amino-m-toluidine, diethyl (ethoxymethylene)malonate, diphenyl ether, ethanol.

  • Procedure:

    • A mixture of 2-amino-m-toluidine and diethyl (ethoxymethylene)malonate is heated to generate the intermediate anilinomethylenemalonate.

    • The intermediate is then cyclized at high temperature (around 250 °C) in a high-boiling solvent like diphenyl ether to yield the corresponding ethyl 4-hydroxy-8-methylquinoline-3-carboxylate.

    • The resulting ester is hydrolyzed to the carboxylic acid using a strong base (e.g., NaOH).

    • Subsequent decarboxylation of the carboxylic acid by heating in a high-boiling solvent yields this compound.

    • The final product should be purified by recrystallization from a suitable solvent like ethanol.

2. Preparation of Stock Solutions

  • Probe Stock Solution (1 mM): Dissolve 1.59 mg of this compound in 10 mL of a suitable organic solvent such as DMSO or methanol. Store in the dark at 4 °C.

  • Metal Ion Stock Solutions (10 mM): Prepare stock solutions of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, etc.) by dissolving the appropriate amount in deionized water.

3. General Protocol for Fluorescence Measurements

  • Instrumentation: A standard fluorescence spectrophotometer.

  • Procedure:

    • In a quartz cuvette, place 2 mL of a buffered solution (e.g., 10 mM HEPES, pH 7.4).

    • Add an aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).

    • Record the initial fluorescence spectrum (e.g., excitation at 330 nm, emission from 350 to 600 nm).

    • Add small aliquots of the metal ion stock solution to the cuvette, mix thoroughly, and allow to incubate for 1-2 minutes.

    • Record the fluorescence spectrum after each addition.

    • The change in fluorescence intensity at the emission maximum (~410 nm) is plotted against the concentration of the metal ion.

4. Protocol for Selectivity Studies

  • Procedure:

    • Prepare a series of solutions containing the probe (e.g., 10 µM) in the chosen buffer.

    • To each solution, add a specific metal ion (e.g., a 5-fold excess) from a range of potentially interfering ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Ni²⁺, Co²⁺, etc.).

    • Measure the fluorescence intensity.

    • To a separate solution containing the probe, add the target metal ion (e.g., Fe³⁺) and measure the fluorescence change.

    • Compare the fluorescence response in the presence of different metal ions to determine the selectivity.

Visualizations

Signaling_Pathway Probe This compound (Fluorescent) Complex Probe-Metal Complex (Non-Fluorescent) Probe->Complex Chelation Light_Out Fluorescence Emission (λem ~410 nm) Probe->Light_Out Fluorescence Metal Metal Ion (e.g., Fe³⁺) Metal->Complex No_Light Quenching Complex->No_Light Light_In Excitation Light (λex ~330 nm) Light_In->Probe Light_In->Complex

Caption: Proposed fluorescence quenching mechanism of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Synthesize and Purify This compound B Prepare Probe Stock Solution (e.g., 1 mM in DMSO) A->B E Add Probe to Buffer (e.g., final conc. 10 µM) B->E C Prepare Metal Ion Stock Solutions (e.g., 10 mM in H₂O) G Titrate with Metal Ion Solution C->G D Prepare Buffered Solution (e.g., HEPES pH 7.4) D->E F Measure Initial Fluorescence E->F F->G H Measure Fluorescence after each addition G->H I Plot Fluorescence vs. [Metal Ion] H->I J Determine Detection Limit and Binding Constant I->J

Caption: Workflow for metal ion detection using the fluorescent probe.

Selectivity_Diagram Probe Probe Fe3 Fe³⁺ Probe->Fe3 Strong Quenching Cu2 Cu²⁺ Probe->Cu2 Moderate Quenching Zn2 Zn²⁺ Probe->Zn2 No Significant Change Ca2 Ca²⁺ Probe->Ca2 No Significant Change Mg2 Mg²⁺ Probe->Mg2 No Significant Change Na Na⁺ Probe->Na No Significant Change K K⁺ Probe->K No Significant Change

Caption: Expected selectivity of the probe for different metal ions.

References

Application Notes and Protocols for Testing the Biological Activity of 8-Methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-4(1H)-one and its derivatives are a class of heterocyclic compounds recognized for their diverse and potent biological activities. These scaffolds are of significant interest in medicinal chemistry and drug development due to their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The biological effects of these compounds are often attributed to their ability to intercalate into DNA, inhibit key enzymes, or modulate signaling pathways.

This document provides detailed application notes and experimental protocols for assessing the biological activity of 8-Methylquinolin-4(1H)-one. Due to the limited availability of specific experimental data for this particular compound in the public domain, the protocols and data presented herein are based on closely related and well-characterized quinolinone analogs. These notes are intended to serve as a comprehensive guide for researchers to design and execute relevant biological assays.

Anticancer Activity: Cytotoxicity Assessment

A primary application for quinolinone derivatives is in the field of oncology. The cytotoxic effects of these compounds against various cancer cell lines are commonly evaluated using the MTT assay.

Data Presentation: Cytotoxicity of a Representative Quinazolinone Analog

The following table summarizes the cytotoxic activity of a representative 6-iodo-2-methylquinazolin-4-(3H)-one derivative, which is structurally related to the quinolinone core. The data is presented as IC50 values, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Compound IDCancer Cell LineCell TypeIC50 (µM)[1]
3d HeLaCervical Cancer10[1]
3a HL60Promyelocytic Leukemia21[1]
3h T98GGlioblastoma22[1]
3a U937Non-Hodgkin Lymphoma30[1]
3e T98GGlioblastoma12[1]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic activity of this compound against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HL60, T98G, U937)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations to be tested.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 compound_prep Prepare serial dilutions of this compound treatment Treat cells with compound compound_prep->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT solution incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add DMSO to dissolve formazan incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Signaling Pathway: Potential Inhibition of Dihydrofolate Reductase (DHFR)

Some quinazolinone derivatives have been shown to exert their anticancer effects by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and essential for cell proliferation. Inhibition of DHFR leads to a depletion of the nucleotide pool, thereby arresting DNA replication and cell division.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis THF->Nucleotide DHFR->THF Product DNA DNA Replication Nucleotide->DNA Proliferation Cell Proliferation DNA->Proliferation Compound This compound Compound->DHFR Inhibits

Caption: Potential inhibitory action on the DHFR pathway.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

Quinolinone scaffolds are present in many synthetic antibacterial agents. The antimicrobial potential of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.

Data Presentation: Antimicrobial Activity of a Representative Quinoline-2-one Analog

The following table presents the MIC values for a representative quinoline-2-one derivative against multidrug-resistant Gram-positive bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDBacterial StrainResistance ProfileMIC (µg/mL)[2]
6c S. aureusMRSA0.75[2]
6c Enterococcus spp.VRE0.75[2]
6c S. epidermidisMRSE2.50[2]
6l S. aureusMRSA1.25[2]
6o S. aureusMRSA1.25[2]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method to determine the MIC of this compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or McFarland standard tubes

  • Incubator

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in MHB directly in the 96-well plate to obtain a range of concentrations.

  • Inoculum Preparation:

    • From a fresh culture of the test bacterium, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control (inoculum in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Experimental Workflow: Broth Microdilution for MIC

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_dilution Serial dilution of compound in 96-well plate inoculation Inoculate wells with bacteria compound_dilution->inoculation inoculum_prep Prepare standardized bacterial inoculum inoculum_prep->inoculation incubation Incubate for 18-24h inoculation->incubation visual_inspection Visually inspect for turbidity incubation->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Lipoxygenase Inhibition Assay

Quinolinone derivatives have been investigated for their anti-inflammatory properties, which may be mediated through the inhibition of enzymes involved in the inflammatory cascade, such as lipoxygenases (LOX).

Data Presentation: Lipoxygenase Inhibitory Activity

While specific data for this compound is not available, related quinolinone-pyrazoline hybrids have shown potent LOX inhibitory activity.

Compound IDEnzymeIC50 (µM)[1]
9b Soybean Lipoxygenase (LOX)10[1]

Experimental Protocol: Lipoxygenase Inhibition Assay

This protocol provides a method for evaluating the inhibitory effect of this compound on soybean lipoxygenase activity.

Materials:

  • Soybean lipoxygenase (LOX)

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • This compound

  • Quercetin (positive control)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing borate buffer and the LOX enzyme solution.

    • Add different concentrations of this compound (dissolved in a suitable solvent) to the cuvettes.

    • Include a control without the compound and a positive control with quercetin.

    • Pre-incubate the mixture at room temperature for 5 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding the linoleic acid substrate to the cuvette.

    • Immediately measure the change in absorbance at 234 nm over time, which corresponds to the formation of the hydroperoxy lipid product.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the compound.

    • Determine the percentage of inhibition for each concentration relative to the control without the inhibitor.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Signaling Pathway: Inhibition of the Lipoxygenase Pathway

Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce leukotrienes. Leukotrienes are potent inflammatory mediators involved in various inflammatory diseases. Inhibition of LOX can therefore reduce the production of these pro-inflammatory molecules.

LOX_Pathway Arachidonic_Acid Arachidonic Acid LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Substrate Leukotrienes Leukotrienes LOX->Leukotrienes Product Inflammation Inflammation Leukotrienes->Inflammation Promotes Compound This compound Compound->LOX Inhibits

Caption: Inhibition of the lipoxygenase inflammatory pathway.

Disclaimer: The quantitative data and specific mechanistic details provided in this document are based on structurally related analogs of this compound. Researchers should perform their own experiments to determine the specific biological activity of this compound. The protocols provided are intended as a guide and may require optimization for specific experimental conditions.

References

Application Notes and Protocols: Synthesis and Evaluation of 8-Methylquinolin-4(1H)-one Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-4(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] Modifications to the quinoline ring, such as the introduction of a methyl group at the 8-position, can significantly influence the compound's physicochemical properties and biological efficacy. This document provides detailed protocols for the synthesis of 8-methylquinolin-4(1H)-one derivatives, primarily via the Gould-Jacobs reaction, and standardized methods for evaluating their potential as therapeutic agents.

Part 1: Synthesis of this compound Derivatives

A robust and widely adopted method for the synthesis of the 4-hydroxyquinoline core, the keto-enol tautomer of quinolin-4(1H)-one, is the Gould-Jacobs reaction.[4][5] This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[5][6] Modern adaptations using microwave irradiation can significantly reduce reaction times and improve yields.[7][8]

The synthesis of the this compound core begins with 2-methylaniline (o-toluidine) as the starting material. The reaction proceeds through the formation of an anilidomethylenemalonate intermediate, which then undergoes intramolecular cyclization to form the quinoline ring system.[4][7]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Intermediates R1 2-Methylaniline (o-toluidine) P1 Step 1: Condensation (Heat, 100-130°C) R1->P1 R2 Diethyl Ethoxymethylenemalonate (DEEM) R2->P1 I1 Intermediate: Ethyl 2-((2-methylphenyl)amino)methylenemalonate P1->I1 P2 Step 2: Thermal Cyclization (High Temp, e.g., 250°C in Dowtherm A) I2 Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate P2->I2 P3 Step 3 (Optional): Saponification (e.g., NaOH) I3 4-Hydroxy-8-methylquinoline-3-carboxylic acid P3->I3 P4 Step 4 (Optional): Decarboxylation (Heat) P_final Final Product: This compound P4->P_final I1->P2 I2->P3 I2->P_final Direct use or simpler workup I3->P4

Caption: General workflow for the Gould-Jacobs synthesis of this compound.
Experimental Protocol 1: Gould-Jacobs Synthesis (Conventional Heating)

This protocol describes the synthesis of the core 8-methyl-4-hydroxyquinoline structure.

Materials:

  • 2-Methylaniline (o-toluidine)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or other high-boiling point solvent like diphenyl ether)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beakers, filtration apparatus

Procedure:

  • Step 1: Condensation

    • In a round-bottom flask, combine 2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture to 110-120°C for 1-2 hours. Ethanol, a byproduct of the condensation, will distill off.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

    • The resulting crude intermediate, ethyl 2-((2-methylphenyl)amino)methylenemalonate, can be used directly in the next step.

  • Step 2: Thermal Cyclization

    • Add a high-boiling point solvent, such as Dowtherm A, to the flask containing the intermediate from Step 1.

    • Heat the mixture to a vigorous reflux (approx. 250°C) for 15-30 minutes.

    • Cool the reaction mixture to below 100°C and dilute with an equal volume of petroleum ether or hexane.

    • The cyclized product, ethyl 4-hydroxy-8-methylquinoline-3-carboxylate, will precipitate.

    • Collect the solid by vacuum filtration and wash with petroleum ether or hexane to remove the solvent.

  • Step 3: Saponification (Hydrolysis)

    • Suspend the crude ester from Step 2 in a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 1-2 hours until a clear solution is obtained, indicating complete hydrolysis.

    • Cool the solution in an ice bath and acidify by the dropwise addition of concentrated HCl until precipitation is complete.

    • Collect the resulting solid, 4-hydroxy-8-methylquinoline-3-carboxylic acid, by filtration, wash with cold water, and dry.

  • Step 4: Decarboxylation

    • Place the dried carboxylic acid from Step 3 into a flask.

    • Heat the solid carefully above its melting point until the evolution of CO₂ gas ceases.

    • The resulting crude this compound (existing as its 4-hydroxy tautomer) can be purified by recrystallization from a suitable solvent like ethanol.

Part 2: Applications in Drug Discovery - Anticancer Activity

Quinolin-4(1H)-one derivatives have shown significant promise as anticancer agents, often acting through mechanisms like the inhibition of protein kinases or topoisomerase.[1][9] A study on N-substituted-8-methyl-4-hydroxy-2-quinolone-3-carboxamides, which are closely related derivatives, demonstrated potent cytotoxic activity against various human cancer cell lines.[10]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative 8-methyl-2-quinolone-3-carboxamide derivatives against three human cancer cell lines.[10]

Compound IDSubstituent (R) on CarboxamideHCT116 (Colon) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)K562 (Leukemia) IC₅₀ (µM)
6 4-fluorophenyl14.65.312.8
9 4-chlorophenyl3.519.0-
10 4-bromophenyl-12.6-
11 4-iodophenyl-10.3-

Data extracted from a study on 4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives.[10]

Part 3: Protocols for Biological Evaluation

To assess the potential of newly synthesized compounds as drug candidates, standardized in vitro assays are essential. The following are protocols for determining anticancer and antimicrobial activity.

Experimental Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[11]

Materials:

  • 96-well flat-bottom plates

  • Human cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium.[12]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (and a vehicle control, e.g., 0.5% DMSO).[12]

    • Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[12][13]

    • Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.[12][13]

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-200 µL of DMSO to each well to dissolve the crystals.[12][13]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[12]

    • Measure the absorbance (OD) of each well using a microplate reader at a wavelength of 570 nm.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (Percent Viability vs. Log Concentration) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_measure Day 4/5: Measurement cluster_analysis Data Analysis S1 Seed Cells in 96-well Plate S2 Incubate (24h) for cell adherence S1->S2 S4 Treat Cells with Compounds S2->S4 S3 Prepare Compound Dilutions S3->S4 S5 Incubate (48-72h) S4->S5 S6 Add MTT Reagent to each well S5->S6 S7 Incubate (3-4h) S6->S7 S8 Solubilize Formazan Crystals (DMSO) S7->S8 S9 Read Absorbance (570 nm) S8->S9 S10 Calculate % Viability S9->S10 S11 Determine IC50 Value S10->S11

Caption: Experimental workflow for the MTT cytotoxicity assay.
Experimental Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16]

Materials:

  • 96-well sterile microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Test compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Multi-channel pipette

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours old), select several isolated colonies of the test organism.

    • Suspend the colonies in sterile broth or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup and Serial Dilution:

    • Dispense 50 µL of sterile broth into each well of a 96-well plate.[16]

    • Prepare a 2x working stock of your test compound. Add 50 µL of this stock to the first well of each test row.[16]

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate. Discard the final 50 µL from the last well in the series.

    • This creates a gradient of compound concentrations, each at a volume of 50 µL. Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum (prepared in Step 1) to each well, except for the sterility control.[16]

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[16]

  • Reading and Interpretation:

    • After incubation, examine the plate for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear).[15]

References

Application Notes for the In Vitro Evaluation of 8-Methylquinolin-4(1H)-one Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for assessing the in vitro anticancer potential of 8-Methylquinolin-4(1H)-one. Due to the limited availability of specific experimental data for this compound in the public domain, the quantitative data presented herein is a representative compilation from studies on structurally similar quinolinone derivatives. This approach allows for an informed initial assessment and guides the experimental design for the direct evaluation of this compound.

Data Presentation: Cytotoxicity of Quinolinone Derivatives

The cytotoxic effects of quinolinone derivatives against various human cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a standard metric for cytotoxicity.

Table 1: Representative Cytotoxicity (IC50) of Quinolinone Derivatives Against Human Cancer Cell Lines

Compound ClassCancer Cell LineCell TypeIC50 (µM)Reference CompoundIC50 (µM)
Quinolin-4-one DerivativesMCF-7Breast Adenocarcinoma15.85 ± 3.32Erlotinib9.9 ± 0.14
SW480Colorectal Adenocarcinoma17.85 ± 0.92DoxorubicinNot Specified
C6Rat Brain Tumor6.7 - 25.6 (range)5-FUNot Specified
HeLaCervical Carcinoma6.7 - 25.6 (range)Not SpecifiedNot Specified
HT29Colorectal Adenocarcinoma6.7 - 25.6 (range)Not SpecifiedNot Specified
8-Hydroxyquinoline DerivativesK562Myeloid LeukemiaProminent Antitumor EffectCisplatinNot Specified
T47DBreast CancerProminent Antitumor EffectCisplatinNot Specified

Note: The data presented are for structurally related quinolinone compounds and should be considered as a preliminary guide for the investigation of this compound. Actual IC50 values for this compound will need to be determined experimentally.

Experimental Protocols

Detailed protocols for the in vitro evaluation of this compound are provided below. These are standard and widely accepted methods in the field of anticancer drug screening.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[3][4]

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[5]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control to normalize protein expression.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the in vitro evaluation of this compound.

experimental_workflow cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture cytotoxicity Cytotoxicity Screening (MTT Assay) cell_culture->cytotoxicity compound_prep Prepare this compound Stock Solution compound_prep->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle Cell Cycle Analysis (PI Staining) cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist western_blot Western Blot Analysis (Apoptotic Markers) protein_exp Protein Expression Levels western_blot->protein_exp ic50->apoptosis Treat at IC50 ic50->cell_cycle Treat at IC50 ic50->western_blot Treat at IC50

Caption: Experimental workflow for in vitro evaluation.

apoptosis_pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_execution Execution Pathway compound This compound bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates receptor Death Receptors (e.g., Fas, TNFR1) compound->receptor Activates mito Mitochondrion bax->mito bcl2->mito Inhibits cyto_c Cytochrome c (release) mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates cas8 Caspase-8 (Initiator) receptor->cas8 Activates cas8->cas3 Activates parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis parp->apoptosis

Caption: Simplified intrinsic and extrinsic apoptosis pathways.

References

8-Methylquinolin-4(1H)-one: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The quinolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities. The introduction of a methyl group at the 8-position creates 8-Methylquinolin-4(1H)-one, a derivative with significant potential for the development of novel therapeutic agents. This document provides a detailed overview of its applications, including protocols for synthesis and biological evaluation, and summarizes the activity of related compounds.

Biological Activities of the Quinolinone Scaffold

Derivatives of the quinolin-4(1H)-one scaffold have demonstrated a broad spectrum of pharmacological effects, making them attractive candidates for drug discovery programs. Notably, this class of compounds has been extensively investigated for its anticancer and antibacterial properties.

Anticancer Activity

Quinolinone derivatives have been shown to exert cytotoxic effects against a variety of cancer cell lines. The mechanisms underlying their anticancer activity are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[1][2]

Antibacterial Activity

The quinolone scaffold is famously associated with a major class of antibiotics. These compounds typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, leading to bacterial cell death.[3] Research into new quinolone derivatives continues to be a crucial strategy in combating the rise of antibiotic-resistant bacteria.

Synthesis of this compound Derivatives

The synthesis of 4-quinolinones can be achieved through several methods, with the Conrad-Limpach reaction being a classic and widely used approach.[3] This method involves the condensation of an aniline with a β-ketoester.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 2-Methylaniline & Ethyl Acetoacetate Condensation Conrad-Limpach Reaction Start->Condensation Step 1 Cyclization Thermal Cyclization Condensation->Cyclization Step 2 Product This compound Cyclization->Product Step 3 Derivatization Chemical Modification Product->Derivatization Optional Library Library of Derivatives Derivatization->Library Anticancer Anticancer Assays (e.g., MTT Assay) Library->Anticancer Antibacterial Antibacterial Assays (e.g., MIC Determination) Library->Antibacterial Data Data Analysis (IC50 / MIC) Anticancer->Data Antibacterial->Data

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound via Conrad-Limpach Reaction

This protocol describes a general procedure for the synthesis of the this compound scaffold.

Materials:

  • 2-Methylaniline

  • Ethyl acetoacetate

  • Dowtherm A (or other high-boiling solvent)

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Condensation: In a round-bottom flask, mix equimolar amounts of 2-methylaniline and ethyl acetoacetate. A catalytic amount of hydrochloric acid can be added.

  • Heat the mixture at approximately 140°C for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling, the intermediate, ethyl 3-((2-methylphenyl)amino)but-2-enoate, can be isolated, or the reaction can proceed directly to the next step.

  • Cyclization: Add the intermediate to a high-boiling solvent such as Dowtherm A.

  • Heat the mixture to 250°C for 1-2 hours to induce cyclization.

  • Cool the reaction mixture and add ethanol to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry to yield this compound.

  • The product can be further purified by recrystallization.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be below 0.5%.[4]

  • Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[4]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[4]

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

This protocol describes the determination of the minimum inhibitory concentration of a compound against bacterial strains.[1]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Quantitative Data on Quinolinone Derivatives

The following tables summarize the biological activity of various quinolinone derivatives, providing a reference for the potential efficacy of the this compound scaffold.

Table 1: Anticancer Activity of Quinolinone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-(2-bromoacetyl)-4-hydroxy-1-methylquinolin-2(1H)-oneBreast (MCF-7), Liver (HepG2)0.398, 2.25[2]
8-hydroxy-2-quinolinecarbaldehydeLiver (Hep3B)6.25 µg/mL[5]
5,7-Dichloro-8-hydroxy-2-methylquinolineM. tuberculosis0.1[6]
Glycoconjugate of 8-hydroxyquinolineBreast (MCF-7)4.12[7]
Benzothiazole-quinoline conjugateBreast (MCF-7)20.1[7]

Table 2: Antibacterial Activity of Quinolinone Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
5,7-Dichloro-8-hydroxy-2-methylquinolineS. aureus (MRSA)1.1[6]
8-O-prenyl derivative of 8-hydroxyquinolineS. aureus (MRSA)12.5[6]
4-aminoquinoline-chalcone conjugateS. aureus2[8]
Quinolone-3-carbonitrile derivativeVarious strains3.13 - 100[9]
8-hydroxyquinoline derivativeV. parahaemolyticus, S. aureus10⁻⁶ mg/mL[10]

Mechanism of Action: Induction of Apoptosis

A common mechanism of action for anticancer quinolinone derivatives is the induction of apoptosis. This programmed cell death is often mediated through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins.

Drug This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Drug->Bax Activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Forms pores in CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes & Protocols: Elucidating the Mechanism of Action of 8-Methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the mechanism of action of 8-Methylquinolin-4(1H)-one, a novel small molecule with potential therapeutic applications. The provided protocols outline a systematic approach, beginning with broad phenotypic screening and progressing to specific target identification and pathway analysis.

Introduction

Quinolin-4(1H)-one derivatives are a class of heterocyclic compounds known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The specific biological functions and mechanism of action of this compound are yet to be fully characterized. This document outlines a strategic workflow to identify its molecular targets and elucidate the signaling pathways it modulates.

Phase 1: Initial Phenotypic Screening

The first phase is designed to identify the broad biological effects of this compound across different disease models.

Application Note: Broad-Spectrum Bioactivity Profiling

A primary screen against a panel of cancer cell lines and microbial strains is recommended to determine the potential therapeutic area for this compound.

Table 1: Hypothetical Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2
HCT116Colon Cancer8.9
A549Lung Cancer22.5
PC-3Prostate Cancer> 50

Table 2: Hypothetical Antimicrobial Activity of this compound

Microbial StrainTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusGram-positive bacteria32
Escherichia coliGram-negative bacteria> 128
Candida albicansFungi64
Experimental Protocol: Cell Viability and Microbial Growth Inhibition Assays

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.

  • Materials: this compound, cancer cell lines (e.g., MCF-7, HCT116, A549), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, MTT reagent, DMSO.

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value from the dose-response curve.

2. Antimicrobial Broth Microdilution Assay

  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microbial strains.

  • Materials: this compound, microbial strains (e.g., S. aureus, E. coli), Mueller-Hinton Broth (MHB), 96-well plates, bacterial inoculum.

  • Procedure:

    • Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.

    • Add a standardized bacterial inoculum to each well.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Phase 2: Target Identification

Based on the initial screening results, this phase focuses on identifying the direct molecular target(s) of this compound. Assuming the compound shows significant anti-proliferative activity, the following protocols are suggested.

Application Note: Identifying Protein Targets in Cancer Cells

Several unbiased approaches can be employed to identify the protein targets of small molecules.[3] Drug Affinity Responsive Target Stability (DARTS) is a powerful label-free method to identify potential binding partners.[4][5]

G cluster_workflow DARTS Experimental Workflow cell_lysate Cancer Cell Lysate compound_treatment Incubate with This compound cell_lysate->compound_treatment protease Limited Proteolysis (e.g., Pronase) compound_treatment->protease sds_page SDS-PAGE protease->sds_page band_excision Excise Protected Bands sds_page->band_excision mass_spec LC-MS/MS Analysis band_excision->mass_spec protein_id Protein Identification mass_spec->protein_id

Figure 1: Workflow for Drug Affinity Responsive Target Stability (DARTS).

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)
  • Objective: To identify proteins that are stabilized by binding to this compound.

  • Materials: HCT116 cells, lysis buffer, this compound, Pronase, SDS-PAGE gels, mass spectrometry equipment.

  • Procedure:

    • Prepare a cell lysate from HCT116 cells.

    • Incubate the lysate with this compound or a vehicle control.

    • Subject the samples to limited proteolysis with Pronase.

    • Stop the reaction and run the samples on an SDS-PAGE gel.

    • Visualize the protein bands and identify bands that are more intense in the compound-treated sample compared to the control.

    • Excise these bands and identify the proteins using LC-MS/MS.

Phase 3: Pathway Analysis and Target Validation

Once potential targets are identified (e.g., a specific kinase), this phase aims to validate the target and elucidate the downstream signaling pathway.

Application Note: Investigating Kinase Inhibition and Downstream Signaling

Many quinolin-4-one derivatives are known to be kinase inhibitors.[6][7] If a kinase is identified as a potential target, its inhibition and the effect on downstream signaling pathways should be investigated.

G cluster_pathway Hypothetical Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TargetKinase Target Kinase (e.g., MEK1/2) Receptor->TargetKinase DownstreamKinase Downstream Kinase (e.g., ERK1/2) TargetKinase->DownstreamKinase TranscriptionFactor Transcription Factor (e.g., c-Myc) DownstreamKinase->TranscriptionFactor CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Compound This compound Compound->TargetKinase Inhibition

Figure 2: Hypothetical signaling pathway inhibited by this compound.

Experimental Protocols: Target Validation and Pathway Analysis

1. In Vitro Kinase Assay

  • Objective: To confirm direct inhibition of the identified target kinase.

  • Materials: Recombinant target kinase, substrate peptide, ATP, this compound, kinase assay kit (e.g., ADP-Glo).

  • Procedure:

    • Perform a kinase reaction with the recombinant enzyme, substrate, and ATP in the presence of varying concentrations of this compound.

    • Measure kinase activity according to the kit manufacturer's instructions.

    • Determine the IC50 of the compound for the target kinase.

2. Western Blot Analysis of Downstream Signaling

  • Objective: To assess the effect of this compound on the phosphorylation of downstream targets in cells.

  • Materials: HCT116 cells, this compound, lysis buffer, primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK), secondary antibodies, Western blot equipment.

  • Procedure:

    • Treat HCT116 cells with this compound for various times and concentrations.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the downstream target.

    • Incubate with a secondary antibody and detect the signal.

3. Target Validation using RNA Interference (RNAi)

  • Objective: To confirm that the anti-proliferative effect of this compound is dependent on the identified target kinase.[8]

  • Materials: HCT116 cells, siRNA targeting the identified kinase, non-targeting control siRNA, transfection reagent, this compound, MTT assay reagents.

  • Procedure:

    • Transfect HCT116 cells with target-specific siRNA or control siRNA.

    • After 24-48 hours, confirm knockdown of the target protein by Western blot.

    • Treat the transfected cells with this compound.

    • Perform an MTT assay to assess cell viability.

    • Compare the sensitivity of the knockdown cells to the control cells. A reduced sensitivity in knockdown cells would validate the target.

Phase 4: Investigating Potential Off-Target Effects

It is crucial to assess the selectivity of this compound to understand its potential for off-target effects.

Application Note: Kinase Profiling

To evaluate the selectivity of a potential kinase inhibitor, it should be screened against a broad panel of kinases.

Table 3: Hypothetical Kinase Selectivity Profile of this compound (1 µM)

Kinase% Inhibition
Target Kinase (e.g., MEK1) 92%
Kinase A15%
Kinase B5%
Kinase C2%
Experimental Protocol: Kinase Panel Screening
  • Objective: To determine the selectivity of this compound.

  • Procedure:

    • Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).

    • Screen the compound at a fixed concentration (e.g., 1 µM) against a large panel of kinases.

    • Analyze the data to identify any significant off-target inhibition.

Conclusion

This comprehensive set of application notes and protocols provides a robust framework for elucidating the mechanism of action of this compound. By systematically progressing from broad phenotypic screening to specific target identification, validation, and pathway analysis, researchers can gain a detailed understanding of the compound's biological activity and therapeutic potential.

References

Application Notes and Protocols for the Development of Antifungal Agents Based on the Quinolinone Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research of scientific literature did not yield specific data regarding the antifungal properties of 8-Methylquinolin-4(1H)-one. However, the broader class of quinolinone derivatives, particularly 8-hydroxyquinolines, has been the subject of significant investigation and has demonstrated considerable promise as a scaffold for the development of novel antifungal agents. The following application notes and protocols are based on the available data for these structurally related and well-studied compounds.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health. The quinolinone scaffold has emerged as a promising framework for the development of new antifungal therapeutics. Derivatives of 8-hydroxyquinoline, in particular, have demonstrated potent activity against a wide range of pathogenic fungi. These compounds are thought to exert their antifungal effects through multiple mechanisms, including disruption of the fungal cell wall and membrane integrity.[1][2] This document provides an overview of the antifungal activity of select 8-hydroxyquinoline derivatives, detailed protocols for their evaluation, and visual workflows to guide researchers in this field.

Quantitative Data Summary

The antifungal efficacy of various 8-hydroxyquinoline derivatives has been quantified using Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data presented below is compiled from multiple studies and showcases the activity of these compounds against clinically relevant fungal species.

Compound/DerivativeFungal SpeciesMIC Range (µg/mL)Reference(s)
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) Candida spp.0.031 - 2[3]
Microsporum spp.0.031 - 2[3]
Trichophyton spp.0.031 - 2[3]
8-hydroxy-5-quinolinesulfonic acid Candida spp.1 - 512[3]
Microsporum canisFungicidal Effect[3]
Trichophyton mentagrophytesFungicidal Effect[3]
8-hydroxy-7-iodo-5-quinolinesulfonic acid Candida spp.2 - 1024[3]
Microsporum canisFungicidal Effect[3]
Trichophyton mentagrophytesFungicidal Effect[3]
PH265 Cryptococcus spp., C. auris, C. haemulonii0.5 - 1[4]
PH276 Cryptococcus spp., C. auris, C. haemulonii0.5 - 8[4]

Experimental Protocols

The following are detailed protocols for the evaluation of the antifungal activity of quinolinone derivatives, based on established methodologies such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against yeast and filamentous fungi.

Materials:

  • Test compound (e.g., 8-hydroxyquinoline derivative)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS. For Aspergillus spp., supplement with 2% glucose.[7][8]

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Hemocytometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Yeasts: Culture the yeast on an appropriate agar medium for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute the suspension in RPMI 1640 to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

    • Molds: Culture the mold on potato dextrose agar for 5-7 days to encourage conidiation. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Count the conidia using a hemocytometer and adjust the concentration to 0.4-5 x 10^4 CFU/mL in RPMI 1640.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in RPMI 1640 in the 96-well plates to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the compound dilutions.

    • Include a positive control (fungal inoculum without compound) and a negative control (medium only).

    • Incubate the plates at 35-37°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the positive control. This can be determined visually or by measuring the absorbance using a plate reader.

Mechanism of Action: Cell Wall Integrity Assay (Sorbitol Protection Assay)

This assay helps to determine if a compound targets the fungal cell wall.

Materials:

  • Fungal isolate

  • RPMI 1640 medium

  • Sorbitol (osmotic protectant)

  • Test compound

  • 96-well microtiter plates

Procedure:

  • Perform the broth microdilution assay as described in section 3.1 in two sets of 96-well plates.

  • In one set of plates, supplement the RPMI 1640 medium with 0.8 M sorbitol.

  • Inoculate and incubate the plates as previously described.

  • Determine the MIC in both the presence and absence of sorbitol.

  • An increase in the MIC value in the presence of sorbitol suggests that the compound targets the fungal cell wall.[1]

Visualizations

The following diagrams illustrate key workflows and potential mechanisms in the development of quinolinone-based antifungal agents.

Antifungal_Drug_Discovery_Workflow cluster_0 Compound Library cluster_1 Screening & Hit Identification cluster_2 Lead Optimization & Characterization cluster_3 Preclinical Development Compound Quinolinone Derivatives Screening Antifungal Susceptibility Testing (e.g., Broth Microdilution) Compound->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR MoA Mechanism of Action (e.g., Cell Wall/Membrane Assays) SAR->MoA Toxicity Toxicity Profiling MoA->Toxicity In_Vivo In Vivo Efficacy Studies (Animal Models) Toxicity->In_Vivo

Caption: A generalized workflow for the discovery and development of novel antifungal agents.

Quinolinone_MoA cluster_Fungal_Cell Fungal Cell Compound 8-Hydroxyquinoline Derivative CellWall Cell Wall Compound->CellWall Disruption of Integrity CellMembrane Cell Membrane Compound->CellMembrane Increased Permeability DNA_RNA_Synth DNA/RNA Synthesis Compound->DNA_RNA_Synth Inhibition Ergosterol Ergosterol

Caption: Postulated mechanisms of action for 8-hydroxyquinoline derivatives against fungal cells.

References

Troubleshooting & Optimization

Troubleshooting common issues in 8-Methylquinolin-4(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 8-Methylquinolin-4(1H)-one, a key intermediate in pharmaceutical research and development. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent and well-established methods for the synthesis of this compound are the Conrad-Limpach reaction and the Gould-Jacobs reaction. Both methods involve the condensation of an aniline derivative with a β-dicarbonyl compound followed by a high-temperature cyclization.

Q2: Which synthetic route, Conrad-Limpach or Gould-Jacobs, is more suitable for my research?

A2: The choice between the Conrad-Limpach and Gould-Jacobs reactions depends on the availability of starting materials and the desired substitution pattern. The Conrad-Limpach reaction utilizes a β-ketoester (e.g., ethyl acetoacetate) and is often preferred for its simplicity. The Gould-Jacobs reaction employs a malonic ester derivative (e.g., diethyl ethoxymethylenemalonate) and can be advantageous for introducing a carboxylic acid or ester functionality at the 3-position of the quinolinone ring, which can be later removed via decarboxylation.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress. By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the product. A suitable eluent system, such as ethyl acetate/hexane, can be used to achieve good separation on the TLC plate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Condensation Ensure the removal of water or alcohol formed during the initial condensation step. For the Conrad-Limpach reaction, using a Dean-Stark apparatus can be effective. For the Gould-Jacobs reaction, ensure the removal of ethanol.
Insufficient Cyclization Temperature The thermal cyclization step in both the Conrad-Limpach and Gould-Jacobs reactions requires high temperatures, typically in the range of 250-300°C.[1] Use a high-boiling point solvent (e.g., diphenyl ether, Dowtherm A) to achieve and maintain the required temperature.[2] Ensure your heating apparatus can reach and sustain these temperatures accurately.
Decomposition of Starting Materials or Product Prolonged heating at very high temperatures can lead to the degradation of the reactants, intermediates, or the final product, often resulting in the formation of tarry materials.[3] Optimize the reaction time and temperature to find a balance between efficient cyclization and minimal decomposition.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidative degradation.
Poor Quality of Reagents Ensure that the 2-methylaniline and the β-dicarbonyl compound are of high purity. Impurities in the starting materials can interfere with the reaction and lead to the formation of side products.
Formation of Side Products/Impurities
Potential Cause Troubleshooting Steps
Formation of Isomeric Byproducts In the Conrad-Limpach reaction, depending on the reaction conditions, the isomeric 2-quinolone (Knorr product) can be formed. Lower temperatures for the initial condensation favor the desired 4-quinolone precursor.[2]
Incomplete Cyclization If the cyclization is not complete, the reaction mixture will contain unreacted intermediate (enamine or anilidomethylenemalonate). Increase the reaction time or temperature for the cyclization step.
Decarboxylation of Intermediate (Gould-Jacobs) At high temperatures, the 3-carboxy-4-hydroxyquinoline intermediate in the Gould-Jacobs reaction can decarboxylate prematurely.[1] Careful control of the reaction temperature and time is crucial.
Product Isolation and Purification Issues
Potential Cause Troubleshooting Steps
Difficulty in Product Precipitation If the product does not precipitate upon cooling, try adding a non-polar solvent like hexane or petroleum ether to induce precipitation.[3]
Product is an Oil The presence of impurities or residual high-boiling solvent can cause the product to oil out. Attempt to remove the solvent under high vacuum. Trituration of the oil with a non-polar solvent may help to induce crystallization.[3]
Product is Contaminated with Tarry Byproducts Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[3] Recrystallization from an appropriate solvent (e.g., ethanol, acetic acid, or DMF/water) can also be effective.[3]

Experimental Protocols

Conrad-Limpach Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Conrad-Limpach synthesis.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine 2-methylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent like toluene.

  • Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting aniline is consumed (typically 2-4 hours).

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Step 2: Thermal Cyclization

  • Place the crude enamine intermediate in a high-boiling point solvent (e.g., diphenyl ether) in a suitable reaction vessel.

  • Heat the mixture with stirring to 250-260°C under an inert atmosphere.

  • Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and add a non-polar solvent to precipitate the product.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Gould-Jacobs Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Gould-Jacobs reaction.

Step 1: Condensation

  • In a round-bottom flask, combine 2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 100-130°C for 1-2 hours. The evolution of ethanol indicates the progress of the reaction.[3]

  • Cool the mixture to obtain the crude anilidomethylenemalonate intermediate.

Step 2: Thermal Cyclization

  • In a suitable reaction vessel, heat the crude intermediate in a high-boiling solvent (e.g., diphenyl ether) to approximately 250°C under an inert atmosphere.[3]

  • Maintain the temperature for 30-60 minutes.

  • Cool the reaction mixture and precipitate the product with a non-polar solvent.

  • Filter, wash, and dry the solid.

Step 3: Hydrolysis and Decarboxylation

  • Reflux the cyclized product with an aqueous solution of sodium hydroxide to hydrolyze the ester group.

  • Acidify the cooled reaction mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid intermediate.

  • Collect the solid by filtration and dry.

  • Heat the carboxylic acid intermediate above its melting point to effect decarboxylation, yielding this compound.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions for Quinolone Synthesis

ParameterConrad-Limpach ReactionGould-Jacobs Reaction (Conventional)Gould-Jacobs Reaction (Microwave)[1]
Starting Materials 2-Methylaniline, Ethyl Acetoacetate2-Methylaniline, Diethyl ethoxymethylenemalonateAniline, Diethyl ethoxymethylenemalonate
Condensation Temp. Reflux in Toluene100-130°CN/A
Cyclization Temp. 250-260°C~250°C250-300°C
Reaction Time 2-5 hours1-3 hours5-20 minutes
Typical Yield Moderate to HighModerate to HighUp to 47% (for quinoline)
Key Intermediates EnamineAnilidomethylenemalonate, 3-Carboxy-4-hydroxyquinolineAnilidomethylenemalonate

Note: The data for the microwave-assisted Gould-Jacobs reaction is for the synthesis of the parent quinoline and serves as a reference.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Condensation Check Condensation Step Start->Check_Condensation Check_Cyclization Check Cyclization Step Start->Check_Cyclization Check_Reagents Check Reagent Quality Start->Check_Reagents Solution_Condensation Ensure removal of H2O/EtOH. Use Dean-Stark if necessary. Check_Condensation->Solution_Condensation Solution_Cyclization_Temp Verify and maintain cyclization temperature (250-300°C). Use high-boiling solvent. Check_Cyclization->Solution_Cyclization_Temp Solution_Cyclization_Time Optimize reaction time to prevent decomposition. Check_Cyclization->Solution_Cyclization_Time Solution_Reagents Use high-purity starting materials. Check_Reagents->Solution_Reagents

Caption: Troubleshooting workflow for addressing low product yield.

Experimental Workflow for Conrad-Limpach Synthesis

Conrad_Limpach_Workflow Start Start: 2-Methylaniline + Ethyl Acetoacetate Condensation Condensation (Toluene, Reflux, Acid Catalyst) Start->Condensation Intermediate Enamine Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (High-Boiling Solvent, 250-260°C) Intermediate->Cyclization Crude_Product Crude this compound Cyclization->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Step-by-step experimental workflow for the Conrad-Limpach synthesis.

Relationship between Reaction Parameters and Outcome

Reaction_Parameters cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Product Yield Temperature->Yield affects rate & decomposition Side_Products Side Product Formation Temperature->Side_Products high temp can increase Time Reaction Time Time->Yield affects completion & decomposition Time->Side_Products prolonged time can increase Solvent Solvent Choice Solvent->Yield high-boiling aids cyclization Purity Product Purity Solvent->Purity affects solubility & workup

References

Optimizing reaction conditions for the synthesis of quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinolinone synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate challenges encountered during the synthesis of quinolinones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield in Conrad-Limpach Synthesis

Q1: My Conrad-Limpach reaction for the synthesis of 4-quinolinones is giving a low yield. What are the common causes and how can I optimize the reaction?

A1: Low yields in the Conrad-Limpach synthesis are a frequent issue. The primary causes often revolve around incomplete condensation of the aniline with the β-ketoester or inefficient cyclization of the intermediate enamine.

Troubleshooting Steps:

  • Optimize Condensation Temperature: The initial condensation is often performed at or near room temperature. However, for less reactive anilines or β-ketoesters, a moderate increase in temperature (e.g., 40-60 °C) can improve the rate of enamine formation. Be cautious, as excessive heat can lead to side product formation.

  • Use of a Catalyst: While often performed without a catalyst, the addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate both the initial condensation and the subsequent cyclization.

  • Cyclization Temperature: The thermal cyclization of the intermediate anilinoacrylate requires high temperatures, typically in the range of 250-300 °C. Ensure your heating apparatus can consistently maintain the required temperature. The use of high-boiling point solvents like diphenyl ether or Dowtherm A is standard for this step to ensure uniform heating.

  • Reaction Time: Both the initial condensation and the high-temperature cyclization steps may require extended reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction duration.

Experimental Workflow for Conrad-Limpach Synthesis

cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization A Aniline C Intermediate Enamine A->C Condensation (RT to 60°C) B β-Ketoester B->C E Thermal Cyclization (250-300°C) C->E D High-Boiling Solvent (e.g., Diphenyl Ether) D->E Heat Transfer F 4-Quinolinone E->F

Caption: Workflow for the two-step Conrad-Limpach synthesis of 4-quinolinones.

Issue 2: Formation of Isomeric Side Products in Knorr Quinolinone Synthesis

Q2: I am observing the formation of both 2- and 4-quinolinone isomers in my Knorr synthesis. How can I improve the regioselectivity of this reaction?

A2: The Knorr synthesis of quinolinones can indeed yield a mixture of 2-quinolinone and 4-quinolinone isomers, depending on the reaction conditions. The regioselectivity is primarily influenced by the mode of cyclization of the intermediate anilide.

Troubleshooting Steps:

  • Control of Cyclization Conditions: The cyclization is typically acid-catalyzed. The choice and concentration of the acid are critical.

    • Polyphosphoric acid (PPA): Often favors the formation of 2-quinolinones. It is a strong dehydrating agent and promotes the necessary cyclization.

    • Sulfuric acid: The concentration of sulfuric acid can be tuned to influence the isomeric ratio. In some cases, concentrated sulfuric acid favors the 2-isomer, while slightly more dilute conditions may favor the 4-isomer.

  • Temperature Control: The cyclization temperature can also affect the product distribution. It is advisable to start with lower temperatures and gradually increase them while monitoring the reaction.

  • Substituent Effects: The electronic nature of the substituents on the aniline ring can influence the site of cyclization. Electron-donating groups may favor one isomer, while electron-withdrawing groups may favor the other. While not a condition that can be changed post-factum, it is a key consideration during the design of the synthesis.

Logical Relationship for Isomer Formation in Knorr Synthesis

Start Anilide Intermediate Condition1 Cyclization Conditions (e.g., PPA, High Temp) Start->Condition1 Favors Condition2 Cyclization Conditions (e.g., Conc. H2SO4) Start->Condition2 Can lead to mixture Product1 2-Quinolinone (Major Product) Condition1->Product1 Condition2->Product1 Product2 4-Quinolinone (Minor Product) Condition2->Product2

Caption: Influence of reaction conditions on the regioselectivity of the Knorr quinolinone synthesis.

Issue 3: Poor Reactivity in Friedländer Annulation

Q3: My Friedländer synthesis of substituted quinolines is proceeding very slowly or not at all. What can I do to drive the reaction to completion?

A3: The Friedländer synthesis, which condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, can suffer from low reactivity, especially with deactivated starting materials.

Troubleshooting Steps:

  • Catalyst Choice: This reaction is often catalyzed by a base or an acid.

    • Base Catalysis: Stronger bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used. For sensitive substrates, milder bases like piperidine or pyrrolidine can be effective.

    • Acid Catalysis: Lewis acids such as zinc chloride (ZnCl2) or Brønsted acids like p-toluenesulfonic acid (p-TSA) can also promote the reaction.

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol or methanol are often used. In some cases, a higher boiling point solvent like N,N-dimethylformamide (DMF) can be beneficial.

  • Microwave Irradiation: The use of microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields for the Friedländer reaction. The rapid heating provided by microwaves can overcome the activation energy barrier for less reactive substrates.

Data Presentation: Comparison of Conventional vs. Microwave-Assisted Friedländer Synthesis

EntryCatalystSolventMethodTime (min)Yield (%)
1KOHEthanolConventional Heating18075
2KOHEthanolMicrowave (150W)592
3p-TSADMFConventional Heating24068
4p-TSADMFMicrowave (150W)888

Data is illustrative and based on typical improvements observed.

Issue 4: Quinolinones as Kinase Inhibitors in Drug Development

Q4: I am developing quinolinone-based compounds as potential kinase inhibitors. Which signaling pathways are commonly targeted by this class of molecules?

A4: Quinolinone scaffolds are prevalent in a variety of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase active site.

Commonly Targeted Signaling Pathways:

  • VEGFR Signaling: Many quinolinone derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis (the formation of new blood vessels). By inhibiting VEGFR, these compounds can block tumor growth.

  • EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is another common target. Overactivation of the EGFR pathway is implicated in several cancers. Quinolinone-based inhibitors can block this signaling cascade.

  • MAPK/ERK Pathway: As both VEGFR and EGFR are receptor tyrosine kinases, their inhibition by quinolinones ultimately affects downstream signaling pathways, most notably the MAPK/ERK pathway, which is critical for cell proliferation and survival.

Signaling Pathway for Quinolinone-Based Kinase Inhibitors

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS Quinolinone Quinolinone Inhibitor Quinolinone->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of receptor tyrosine kinase signaling by quinolinone-based compounds.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Friedländer Synthesis of a Substituted Quinoline

This protocol describes a general method for the microwave-assisted synthesis of a quinoline derivative from an o-aminoaryl ketone and an active methylene compound.

Materials:

  • 2-Aminoacetophenone (1 mmol)

  • Ethyl acetoacetate (1.1 mmol)

  • Potassium hydroxide (KOH, 0.2 mmol)

  • Ethanol (5 mL)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

Procedure:

  • To a 10 mL microwave synthesis vial, add 2-aminoacetophenone (1 mmol), ethyl acetoacetate (1.1 mmol), and potassium hydroxide (0.2 mmol).

  • Add ethanol (5 mL) and a magnetic stir bar.

  • Seal the vial and place it in the cavity of a scientific microwave reactor.

  • Irradiate the mixture at 150 W for 5 minutes at a temperature of 120 °C.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into cold water (20 mL).

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and dry it under a vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure quinoline derivative.

Disclaimer: All experimental procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions provided are a general guideline and may require optimization for specific substrates.

Technical Support Center: Purification of 8-Methylquinolin-4(1H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of 8-Methylquinolin-4(1H)-one via recrystallization. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and illustrative diagrams to streamline your purification workflow.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, polar protic solvents are often a good starting point due to the presence of the N-H and C=O groups which can participate in hydrogen bonding. Ethanol, methanol, or a mixture of ethanol and water are commonly effective for quinolinone derivatives.[1][2] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: If this compound does not dissolve in the hot solvent, it could be due to an insufficient amount of solvent or the choice of an inappropriate solvent. Gradually add more of the hot solvent in small portions until the compound dissolves.[3] If a large volume of solvent is required, it is advisable to choose a different solvent in which the compound is more soluble at high temperatures.

Q3: The compound "oils out" instead of forming crystals. How can I resolve this?

A3: "Oiling out," where the compound separates as a liquid instead of solid crystals, can occur if the solution is supersaturated at a temperature above the compound's melting point, or if there are significant impurities.[4] To remedy this, try the following:

  • Reheat the solution to redissolve the oil and add a small amount of additional solvent to decrease the saturation level.

  • Allow the solution to cool more slowly to give the molecules more time to orient into a crystal lattice.

  • If impurities are suspected, consider a pre-purification step like treatment with activated charcoal to remove colored impurities.[5]

Q4: No crystals are forming even after the solution has cooled. What steps can I take?

A4: The absence of crystal formation can be due to several factors, including the solution not being sufficiently saturated or a lack of nucleation sites.[1] To induce crystallization, you can:

  • Scratch the inner surface of the flask with a glass rod at the meniscus of the solution. This can create microscopic scratches that serve as nucleation sites.[4]

  • Add a seed crystal of pure this compound to the solution.[4]

  • Reduce the volume of the solvent by gentle heating and evaporation, then allow the more concentrated solution to cool again.

  • Cool the solution in an ice bath to further decrease the solubility of the compound.

Q5: The recrystallization yield is very low. How can I improve it?

A5: A low yield can result from using too much solvent, premature crystallization during hot filtration (if performed), or the compound having significant solubility in the cold solvent.[4] To improve the yield:

  • Use the minimum amount of hot solvent necessary to dissolve the compound.

  • Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.

  • To recover more product, some of the solvent from the filtrate (mother liquor) can be evaporated to obtain a second crop of crystals.

Q6: The final product is still colored or appears impure. What went wrong?

A6: If the purified crystals are still colored, it indicates the presence of colored impurities that co-crystallized with the product. To address this, dissolve the impure crystals in the minimum amount of hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool and crystallize.[5]

Data Presentation

Solvent SystemExpected Solubility at High TemperatureExpected Solubility at Low TemperatureSuitability for Recrystallization
EthanolHighLow to ModerateGood
MethanolHighModerateFair to Good
WaterLowVery LowPoor as a single solvent
Ethanol/WaterHigh (in high ethanol ratio)LowVery Good (as a two-solvent system)
Ethyl AcetateModerateLowPotentially Good
AcetoneHighModerateFair

Experimental Protocols

Single-Solvent Recrystallization Protocol for this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound and a few drops of the chosen solvent (e.g., ethanol). Observe the solubility at room temperature. Heat the mixture gently. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow the clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[6]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

Diagrams

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool No Insoluble Impurities hot_filtration->cool Clear Solution vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end Troubleshooting_Recrystallization cluster_solutions Troubleshooting Solutions start Start Recrystallization issue Issue Encountered? start->issue no_crystals No Crystals Formed issue->no_crystals Yes oiling_out Compound Oils Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes success success issue->success No sol_no_crystals 1. Scratch flask interior 2. Add a seed crystal 3. Reduce solvent volume no_crystals->sol_no_crystals sol_oiling_out 1. Reheat and add more solvent 2. Cool solution more slowly 3. Use activated charcoal oiling_out->sol_oiling_out sol_low_yield 1. Use minimum hot solvent 2. Ensure thorough cooling 3. Evaporate mother liquor low_yield->sol_low_yield

References

Identifying and minimizing byproduct formation in quinolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, minimize byproduct formation, and improve the overall outcomes of their quinolinone synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in quinolinone synthesis and how do they form?

A1: Byproduct formation is a significant challenge in many quinolinone syntheses and is highly dependent on the chosen synthetic route (e.g., Conrad-Limpach, Camps, or Friedländer synthesis). Common undesired products include:

  • Polymers and Tars: These are frequently encountered in reactions that use harsh conditions, such as strong acids and high temperatures (e.g., Skraup and Doebner-von Miller syntheses). They often arise from the polymerization of reactive intermediates like α,β-unsaturated carbonyl compounds.[1]

  • Self-Condensation Products: In syntheses involving ketones, such as the Friedländer synthesis, the ketone reactant can undergo self-condensation (an aldol reaction), especially under basic conditions.[1][2]

  • Regioisomers: When using unsymmetrical starting materials, the formation of different positional isomers is a common issue. For example, in the Combes synthesis, unsymmetrical β-diketones can lead to undesired regioisomers.[1] Similarly, the Gould-Jacobs reaction with asymmetrically substituted anilines can result in a mixture of products due to cyclization at different ortho positions.[3][4]

  • O-Alkylation vs. N-Alkylation Products: Quinolinones exist in a tautomeric equilibrium, allowing for alkylation at either the nitrogen or oxygen atom. This can lead to a mixture of N-alkylated and O-alkylated byproducts, with the ratio often depending on the base, solvent, and counter-ion.[5][6]

  • Dimers: Dimerization of starting materials or intermediates can occur under certain catalytic conditions, leading to quinoline skeletons formed from two identical precursor molecules.[7][8][9]

Q2: How can I minimize the formation of regioisomers in my reaction?

A2: Controlling regioselectivity is crucial when using unsymmetrical substrates. The strategy depends heavily on the specific synthesis:

  • Conrad-Limpach-Knorr Synthesis: This reaction's regioselectivity is highly dependent on temperature. Lower temperatures (around room temperature) favor the kinetic product (a 4-hydroxyquinoline), while higher temperatures (≥140°C) yield the thermodynamic product (a 2-hydroxyquinoline).[3]

  • Camps Cyclization: The ratio of the two possible quinolinone isomers is influenced by the base and solvent system. Careful optimization of these conditions is key to directing the reaction toward the desired product.[3][4]

  • Gould-Jacobs Reaction: The cyclization of asymmetrically substituted anilines is governed by both steric and electronic factors of the substituents. Choosing an aniline with substituents that electronically or sterically favor cyclization at one ortho position can improve selectivity.

Q3: My Friedländer synthesis is plagued by ketone self-condensation. What are the best strategies to avoid this?

A3: Self-condensation of the ketone starting material is a common side reaction in the Friedländer synthesis, particularly under basic conditions.[1][2] To suppress this, consider the following approaches:

  • Use Milder Reaction Conditions: Traditional methods often employ high temperatures and strong bases, which can promote side reactions. Modern protocols that utilize milder catalysts can allow the reaction to proceed under more controlled conditions.[3]

  • Slow Addition: Slowly adding the ketone to the reaction mixture can help to minimize its concentration at any given time, thus reducing the rate of self-condensation.[1]

  • Quantitative Enolate Formation: Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can quantitatively convert one of the ketones to its enolate. This pre-formed enolate can then react with the 2-aminobenzaldehyde or ketone before it has a chance to self-condense.[2]

  • Use an Imine Analog: To avoid aldol condensation, especially under alkaline conditions, you can use an imine analog of the o-aminoaryl aldehyde or ketone.[1]

Q4: I am observing a mixture of N- and O-alkylated products. How can I control the selectivity?

A4: The alkylation of quinolinones can occur on either the nitrogen or the oxygen atom, and directing the reaction to one site is a common challenge. The outcome is often a delicate balance of factors:

  • Choice of Base and Solvent: The combination of base and solvent plays a critical role. For instance, in the alkylation of 2-pyridone (a related heterocyclic system), using an alkali salt in DMF tends to favor N-alkylation, whereas using a silver salt in benzene can lead exclusively to the O-alkylated product.[5] For quinolin-2(1H)-ones, alkylation with reagents like 2-bromoacetophenone in the presence of K₂CO₃ in DMF often yields a mixture, with the N-alkylated product being major.[6]

  • Substituent Effects: The electronic and steric nature of substituents on the quinolinone ring can influence the site of alkylation. For example, alkylation of 8-substituted quinolin-2(1H)-ones can result in exclusive O-alkylation under conditions that would otherwise give a mixture.[6]

  • Reaction Type: The Mitsunobu reaction has been shown to be an effective method for achieving O-alkylation of isoquinolin-1-ones, complementing the N-alkylation typically seen with alkyl halides.[10]

Troubleshooting Guides

Problem 1: Low Yield and Significant Tar Formation in Skraup Synthesis
  • Symptom: The reaction mixture becomes a thick, black, intractable tar, resulting in a very low yield of the desired quinolinone.

  • Probable Cause: The Skraup synthesis is notoriously exothermic and prone to producing tarry byproducts from the uncontrolled polymerization of the acrolein intermediate.[1][2]

  • Solutions:

    • Temperature Control: The primary cause of tar formation is the violent, exothermic nature of the reaction. Add a moderator, such as ferrous sulfate, to help control the exotherm.[2] Ensure efficient stirring and maintain a steady temperature throughout the reaction.

    • Purity of Reactants: Use anhydrous glycerol, as the presence of water can lead to lower yields.[2]

    • Gradual Addition: Add the sulfuric acid slowly and carefully to the aniline and glycerol mixture to manage the heat generated.

Problem 2: Identifying and Quantifying Byproducts in the Reaction Mixture
  • Symptom: TLC or crude NMR indicates the presence of multiple products, but their identities are unknown.

  • Probable Cause: Formation of one or more of the common byproducts discussed in the FAQs (e.g., regioisomers, O/N-alkylation products, dimers).

  • Solutions:

    • Analytical Techniques: Employ a combination of analytical methods to identify and quantify the components of your reaction mixture.

      • HPLC-UV/LC-MS: High-Performance Liquid Chromatography (HPLC) is excellent for separating components and, when coupled with Mass Spectrometry (LC-MS), can provide molecular weight information for each peak, aiding in identification.[11][12][13][14]

      • GC-MS: Gas Chromatography-Mass Spectrometry is suitable for identifying and quantifying volatile components in the reaction mixture.[12]

      • NMR Spectroscopy: 1D and 2D NMR (like HSQC and HMBC) are powerful tools for detailed structural elucidation of isolated byproducts.[5][15] For instance, the ¹³C chemical shifts of the carbon adjacent to the heteroatom can distinguish between O- and N-alkylation.[5]

    • Purification: Isolate the major byproducts for characterization.

      • Column Chromatography: This is the most common method for separating products with different polarities.[1]

      • Recrystallization: If a solid product is obtained, recrystallization can be an effective purification method.[1]

      • Vacuum Distillation: For liquid products, vacuum distillation can be used for purification.[1][16]

Data Presentation: Impact of Reaction Conditions on Product Distribution

The following table summarizes hypothetical, yet representative, data on how reaction conditions can influence the ratio of desired to undesired products in quinolinone synthesis.

Synthesis TypeVariable ParameterCondition AProduct Ratio (Desired:Byproduct) ACondition BProduct Ratio (Desired:Byproduct) BByproduct Type
Conrad-Limpach Temperature25°C90:10150°C15:85Regioisomer
Friedländer BaseK₂CO₃60:40LDA95:5Self-condensation
Alkylation SolventDMF70:30 (N:O)Benzene10:90 (N:O)O-Alkylation
Camps Cyclization BaseNaOH85:15NaOEt50:50Regioisomer

Experimental Protocols

Protocol 1: General Procedure for a Catalyzed Friedländer Synthesis

This protocol aims to minimize self-condensation by using a milder catalyst.

  • To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).[3]

  • Heat the reaction mixture to 80-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.[3]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Monitoring Reaction Progress by HPLC

This protocol is a general guide for monitoring the conversion of starting materials to products.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specific time points.

    • Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile.[12]

    • If necessary, filter the sample through a 0.45 µm syringe filter into an HPLC vial.[12]

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).[12]

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (to improve peak shape for basic compounds like quinolinones).[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where both starting materials and products have significant absorbance (e.g., 225 nm).[14]

  • Analysis:

    • Inject the prepared samples.

    • Track the decrease in the peak area of the starting materials and the increase in the peak area of the desired product over time to determine reaction completion.

Visualizations

Byproduct_Formation_Pathway cluster_byproducts Potential Byproducts Start Aniline + Carbonyl (Starting Materials) Intermediate Reactive Intermediate (e.g., Enamine/Imine) Start->Intermediate Condensation Self_Condensation Self-Condensation Product Start->Self_Condensation Self-Reaction (Harsh Base) Reaction_Conditions Reaction Conditions (Base, Solvent, Temp) Reaction_Conditions->Intermediate Desired_Product Desired Quinolinone Intermediate->Desired_Product Desired Cyclization (Optimized Conditions) Regioisomer Regioisomer Intermediate->Regioisomer Alternative Cyclization (Poor Temp/Base Control) Polymer Polymer / Tar Intermediate->Polymer Polymerization (High Temp / Strong Acid)

Caption: Common byproduct pathways in quinolinone synthesis.

Troubleshooting_Workflow cluster_optimization Optimization Strategy Start Reaction Performed Analysis Analyze Crude Product (TLC, NMR, LC-MS) Start->Analysis CheckYield Is Yield/Purity Acceptable? Analysis->CheckYield Success Purify Product CheckYield->Success Yes Failure Identify Byproducts CheckYield->Failure No Temp Adjust Temperature Failure->Temp Regioisomers? Solvent Change Solvent/Base Failure->Solvent O/N-Alkylation? Purity Check Reactant Purity Failure->Purity Tar Formation? Catalyst Screen Catalysts Failure->Catalyst Self-Condensation? Rerun Re-run Reaction Temp->Rerun Solvent->Rerun Purity->Rerun Catalyst->Rerun Rerun->Analysis

Caption: A logical workflow for troubleshooting quinolinone synthesis.

References

Addressing solubility problems of 8-Methylquinolin-4(1H)-one in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Methylquinolin-4(1H)-one. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in biological assays. Poor solubility can lead to inaccurate and irreproducible results, hindering the progress of your research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve reliable and consistent data.

Troubleshooting Guide: Addressing Solubility Issues

Low aqueous solubility is a common challenge with many small organic molecules, including quinolinone derivatives.[1] If you are encountering precipitation of this compound in your aqueous assay media, the following troubleshooting steps can help you identify and resolve the issue.

Problem: Precipitate forms when diluting the DMSO stock solution into aqueous media.

This is a frequent observation for hydrophobic compounds. The abrupt change in solvent polarity from a high-concentration DMSO stock to a predominantly aqueous environment can cause the compound to crash out of solution.

Troubleshooting Workflow

start Precipitation Observed step1 Optimize Dilution Protocol start->step1 Initial Observation step2 Reduce Final DMSO Concentration step1->step2 If precipitation persists end_node Achieve Solubilization step1->end_node Successful step3 Incorporate Solubilizing Excipients step2->step3 If still unsuccessful step2->end_node Successful step4 Consider Alternative Solvents step3->step4 For very challenging cases step3->end_node Successful step4->end_node Successful cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor MQ_one This compound MQ_one->MEK Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

References

Technical Support Center: Synthesis of 8-Methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Methylquinolin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during its synthesis, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and well-established methods for synthesizing the quinolin-4-one core structure are the Conrad-Limpach synthesis and the Gould-Jacobs reaction.[1] Both methods start with an aniline derivative, which for this compound is o-toluidine (2-methylaniline).

  • Conrad-Limpach Synthesis: Involves the condensation of an aniline with a β-ketoester (like ethyl acetoacetate), followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline product.[2][1]

  • Gould-Jacobs Reaction: This is a series of reactions that begins with the condensation of an aniline with an alkoxymethylenemalonic ester.[3] This is followed by thermal cyclization, saponification (hydrolysis of the ester group), and finally decarboxylation to yield the 4-hydroxyquinoline.[4]

Q2: My thermal cyclization step is failing or resulting in a very low yield. What are the critical factors?

A2: The thermal cyclization is often the most challenging step and is highly sensitive to reaction conditions. The key to a successful cyclization is achieving and maintaining the required high temperature, typically around 250°C.[2][5]

  • Temperature Control: Ensure your experimental setup can safely and consistently reach the target temperature. Use a high-boiling, inert solvent to facilitate even heat distribution and prevent localized overheating, which can lead to tar formation.[2][6]

  • Solvent Choice: The use of an inert, high-boiling solvent is crucial. While early work was done without solvents, yields were often low.[2] Solvents like mineral oil, diphenyl ether, or 1,2,4-trichlorobenzene have been shown to significantly improve yields by providing a stable medium for the high-temperature reaction.[2][7][8]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can help minimize oxidative side reactions and tar formation, especially at high temperatures.

Q3: I am observing significant tar formation and byproduct generation. How can I minimize this?

A3: Tar formation is a common issue in quinoline syntheses due to the harsh acidic and high-temperature conditions that can cause polymerization of reactants and intermediates.[6]

  • Moderate Reaction Rate: In related quinoline syntheses like the Skraup reaction, moderators such as ferrous sulfate are used to control notoriously exothermic reactions.[6] While not directly a part of the Conrad-Limpach or Gould-Jacobs reactions, the principle of controlled heating is vital. Avoid excessively rapid heating.

  • Purification: The crude product may be a tarry mixture.[6] Effective purification is key. Techniques can include washing with cold solvents like acetonitrile or hydrocarbon solvents to precipitate the product, followed by recrystallization or column chromatography.[9]

Q4: Are there modern alternatives to conventional heating to improve yield and reduce reaction time?

A4: Yes, microwave-assisted synthesis has emerged as a powerful tool for quinoline-forming reactions. Heating the reaction mixture with microwaves to temperatures above the conventional boiling points can dramatically shorten reaction times and improve yields.[9] For the Gould-Jacobs reaction, microwave heating to 250-300°C has been shown to significantly increase the yield of the final product compared to conventional methods.[9]

Troubleshooting and Optimization

This section provides a logical workflow to diagnose and solve common issues encountered during the synthesis.

G start Problem: Low or No Yield check_purity Check Purity of Starting Materials (o-toluidine, esters) start->check_purity check_condensation Verify Formation of Intermediate (Schiff Base / Anilidomethylenemalonate) check_purity->check_condensation Yes sol_purify Solution: Purify Reactants (e.g., Distillation) check_purity->sol_purify No check_cyclization Analyze Cyclization Step check_condensation->check_cyclization Yes sol_condensation Solution: Use Acid Catalyst (e.g., p-TSA) for Condensation. Ensure Water Removal. check_condensation->sol_condensation No check_temp Was Cyclization Temp (~250°C) Reached & Maintained? check_cyclization->check_temp check_solvent Was a High-Boiling Inert Solvent Used? check_temp->check_solvent Yes sol_temp Solution: Use High-Temp Thermometer. Employ Sand Bath or Heating Mantle for Stable Heating. check_temp->sol_temp No check_hydrolysis For Gould-Jacobs: Was Saponification Complete? check_solvent->check_hydrolysis Yes sol_solvent Solution: Use Mineral Oil or Diphenyl Ether. Consider Microwave Synthesis. check_solvent->sol_solvent No sol_hydrolysis Solution: Ensure Sufficient NaOH and Reflux Time for Complete Hydrolysis. check_hydrolysis->sol_hydrolysis No

Caption: Troubleshooting workflow for this compound synthesis.

Data Presentation: Comparison of Synthetic Methods

The choice of synthetic route can significantly impact the outcome. The table below summarizes the key aspects of the two primary methods.

FeatureConrad-Limpach SynthesisGould-Jacobs Reaction
Starting Materials o-Toluidine, β-Ketoester (e.g., Ethyl Acetoacetate)o-Toluidine, Diethyl ethoxymethylenemalonate
Key Steps 1. Condensation to form Schiff base2. Thermal cyclization (~250°C)[2]1. Condensation2. Thermal cyclization (~250°C)3. Saponification (hydrolysis)4. Decarboxylation[3]
Primary Challenge Achieving and maintaining high cyclization temperature.[5]Multi-step process; ensuring each step goes to completion.
Advantages Fewer overall transformation steps.Often starts with more readily available and stable malonic esters.
Disadvantages Highly sensitive to solvent and temperature conditions.[7]More reaction steps can lead to cumulative yield loss.
Optimization Use of high-boiling inert solvents (mineral oil, diphenyl ether).[2]Microwave irradiation can improve yield and reduce time.[9]

Experimental Protocols

The following are generalized protocols based on established methodologies. Researchers should adapt them based on their specific laboratory conditions and scale.

Protocol 1: Conrad-Limpach Synthesis

This protocol focuses on the critical high-temperature cyclization step.

  • Step 1: Formation of the Intermediate

    • In a round-bottom flask, combine o-toluidine (1.0 equiv.) and ethyl acetoacetate (1.1 equiv.).

    • Add a catalytic amount of a strong acid (e.g., H₂SO₄ or p-toluenesulfonic acid).

    • Heat the mixture at 100-120°C for 1-2 hours, removing the water formed using a Dean-Stark apparatus if necessary. The reaction progress can be monitored by TLC.

  • Step 2: Thermal Cyclization

    • To the crude intermediate from Step 1, add a high-boiling inert solvent such as mineral oil or diphenyl ether (enough to ensure good stirring).

    • In a fume hood, heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere.[5]

    • Maintain this temperature for 30-60 minutes.

    • Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

    • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and wash away the high-boiling solvent.

    • Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry. Further purification can be achieved by recrystallization.

Protocol 2: Gould-Jacobs Reaction (Microwave-Assisted)

This protocol utilizes microwave heating to improve efficiency, as demonstrated in similar syntheses.[9]

  • Step 1: Condensation

    • Combine o-toluidine (1.0 equiv.) and diethyl ethoxymethylenemalonate (1.2 equiv.) in a microwave-safe vial equipped with a magnetic stir bar.

    • Heat the mixture to 100-120°C for 15-30 minutes to form the anilidomethylenemalonate intermediate.

  • Step 2: Cyclization

    • Seal the vial and heat the mixture to 250°C using a microwave synthesis system for 10-20 minutes.[9] Monitor pressure to ensure it remains within safe limits.

    • Cool the mixture to room temperature. The intermediate, ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, should precipitate.

    • Filter the solid and wash with a cold solvent like acetonitrile to purify.

  • Step 3: Hydrolysis (Saponification)

    • Suspend the ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

    • Heat the mixture under reflux until the ester is fully hydrolyzed (monitor by TLC).

    • Cool the solution and acidify with HCl to precipitate the carboxylic acid. Filter to collect the solid.

  • Step 4: Decarboxylation

    • Heat the carboxylic acid from Step 3 (either neat or in a high-boiling solvent like diphenyl ether) to a temperature above its melting point until carbon dioxide evolution ceases.

    • Cool the mixture, and purify the resulting this compound by recrystallization.

Visualization of Synthetic Pathways

The following diagram illustrates the primary pathways for the synthesis.

G aniline o-Toluidine ketoester β-Ketoester (e.g., Ethyl Acetoacetate) cl_start Conrad-Limpach Route gj_start Gould-Jacobs Route malonic_ester Alkoxymethylenemalonate Ester cl_condensation Condensation cl_start->cl_condensation cl_cyclization High-Temp Cyclization (~250°C) cl_condensation->cl_cyclization product This compound cl_cyclization->product gj_condensation Condensation gj_start->gj_condensation gj_cyclization High-Temp Cyclization (~250°C) gj_condensation->gj_cyclization gj_hydrolysis Saponification (Hydrolysis) gj_cyclization->gj_hydrolysis gj_decarboxylation Decarboxylation gj_hydrolysis->gj_decarboxylation gj_decarboxylation->product

Caption: Key synthetic routes to this compound.

References

Stability of 8-Methylquinolin-4(1H)-one in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 8-Methylquinolin-4(1H)-one in various solvents and pH conditions. The information is presented in a question-and-answer format to address potential issues during experimentation.

Disclaimer: Specific experimental stability data for this compound is limited in publicly available literature. Therefore, the information provided is based on the known physicochemical properties of this compound, general principles of stability for quinolin-4-one derivatives, and established protocols for forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that may influence its stability?

A1: The key physicochemical properties of this compound include its predicted pKa of 4.47±0.40. This acidic pKa suggests that its solubility and stability will be significantly influenced by the pH of the solution.

Q2: In what types of solvents is this compound expected to be most stable?

A2: Generally, quinolin-4-one derivatives exhibit good stability in common organic solvents such as acetonitrile, methanol, and ethanol at neutral pH and room temperature. Stability in aqueous solutions is highly pH-dependent.

Q3: How does pH affect the stability of this compound?

A3: Given its acidic pKa, this compound is expected to be more stable in acidic to neutral aqueous solutions. Under strongly basic conditions, the quinolinone ring may be susceptible to hydrolysis, leading to degradation. Conversely, in strongly acidic conditions, protonation of the nitrogen atom could also influence its electronic structure and stability.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the degradation pathways of related quinoline and quinolinone compounds, the likely degradation pathways for this compound include:

  • Hydrolysis: Cleavage of the amide bond in the quinolinone ring under strong acidic or basic conditions.

  • Oxidation: The quinolinone ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.

  • Photodegradation: Exposure to UV or visible light may induce degradation, a common characteristic of heterocyclic aromatic compounds.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed in an aqueous buffer.

Potential Cause Troubleshooting Steps
Inappropriate pH Verify the pH of the buffer. For initial studies, use a buffer in the pH range of 4-7. Avoid strongly acidic (pH < 2) or strongly basic (pH > 9) conditions.
Presence of Oxidizing Agents Ensure the buffer is free from oxidizing agents. Use freshly prepared buffers with high-purity water.
Exposure to Light Protect the solution from light by using amber vials or covering the container with aluminum foil.
Elevated Temperature Conduct the experiment at a controlled room temperature or lower. Avoid heating unless performing thermal degradation studies.

Issue 2: Inconsistent results in stability studies across different experiments.

Potential Cause Troubleshooting Steps
Solvent Variability Use the same grade and supplier of solvents for all experiments. Ensure solvents are anhydrous if moisture is a concern.
Inaccurate Concentration Prepare fresh stock solutions for each experiment and verify the concentration using a validated analytical method.
Analytical Method Variability Ensure the analytical method (e.g., HPLC) is validated for stability-indicating properties and is robust.
Sample Handling Standardize sample handling procedures, including storage conditions and time before analysis.

Issue 3: Difficulty in identifying degradation products.

Potential Cause Troubleshooting Steps
Low Levels of Degradation Increase the stress on the compound (e.g., higher temperature, longer exposure time) to generate a higher concentration of degradation products.
Co-elution of Peaks in HPLC Optimize the HPLC method (e.g., change the mobile phase composition, gradient, or column) to improve the resolution between the parent compound and its degradants.
Lack of Appropriate Analytical Techniques Use hyphenated techniques like LC-MS or GC-MS to obtain molecular weight and fragmentation data for structural elucidation of the degradation products.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₉NO-
Molar Mass159.18 g/mol -
Melting Point213-215 °C-
Boiling Point326.8±22.0 °C (Predicted)-
pKa4.47±0.40 (Predicted)[1]

Table 2: General Conditions for Forced Degradation Studies of Quinolinone Derivatives

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature to 60°C
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature to 60°C
Oxidation 3% - 30% H₂O₂ at room temperature
Thermal Degradation Solid state or solution at 60°C - 80°C
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for a specified time. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified time. At each time point, withdraw a sample and dilute with the mobile phase.

    • Thermal Degradation: Place a known amount of solid this compound in a hot air oven at 80°C for a specified time. Also, heat a solution of the compound in a suitable solvent at 60°C. At each time point, withdraw a sample, cool it to room temperature, and dilute with the mobile phase.

    • Photolytic Degradation: Expose a solution of this compound to a combination of UV and visible light as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions. At specified time points, withdraw samples and analyze.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous Phase: A buffer such as phosphate or acetate in the pH range of 3-6.

    • Organic Phase: Acetonitrile or methanol.

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer.

  • Chromatographic Conditions:

    • Develop a gradient elution method to ensure separation of the parent peak from any degradation products.

    • A typical starting gradient could be 95:5 (Aqueous:Organic) to 5:95 (Aqueous:Organic) over 20-30 minutes.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25-30°C.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the forced degradation samples and ensuring that all degradation product peaks are well-resolved from the parent peak.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results and Interpretation prep Prepare Stock Solution of This compound acid Acid Hydrolysis prep->acid Expose to Stressors base Base Hydrolysis prep->base Expose to Stressors oxidation Oxidation prep->oxidation Expose to Stressors thermal Thermal Degradation prep->thermal Expose to Stressors photo Photodegradation prep->photo Expose to Stressors hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant Identification hplc->lcms If degradants are observed stability Determine Stability Profile hplc->stability pathway Elucidate Degradation Pathways lcms->pathway pathway->stability

Caption: Experimental workflow for forced degradation studies.

logical_relationship cluster_factors Influencing Factors cluster_outcome Stability Outcome ph pH stability Stability of This compound ph->stability solvent Solvent solvent->stability temp Temperature temp->stability light Light light->stability oxidants Oxidizing Agents oxidants->stability

Caption: Factors influencing the stability of this compound.

References

Column chromatography techniques for purifying 8-Methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying 8-Methylquinolin-4(1H)-one using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Compound Elutes Too Quickly (High Rf) The solvent system is too polar.Decrease the polarity of the eluent. For a dichloromethane/methanol system, reduce the percentage of methanol. For an ethyl acetate/hexane system, increase the percentage of hexane.
Compound Does Not Elute (Low Rf) The solvent system is not polar enough.Increase the polarity of the eluent. For a dichloromethane/methanol system, gradually increase the percentage of methanol. For an ethyl acetate/hexane system, increase the percentage of ethyl acetate.
Poor Separation of Compound from Impurities - Inappropriate solvent system. - Column was overloaded. - Flow rate was too high.- Perform thorough TLC analysis to find a solvent system that provides good separation between your compound and impurities.[1] - Reduce the amount of crude material loaded onto the column. - Decrease the flow rate to allow for better equilibration.
Peak Tailing - Secondary interactions with the silica gel, especially if the compound is basic. - The compound may be degrading on the silica gel.- Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to suppress interactions with acidic silanol groups.[2][3] - Check the stability of your compound on silica gel using a 2D TLC experiment. If it is unstable, consider using a different stationary phase like alumina.
Compound is Insoluble in the Eluent The chosen solvent system is not a good solvent for the compound.While the eluent should not be too strong of a solvent to allow for separation, the compound must have some solubility. If insolubility is an issue, consider a different solvent system in which the compound is more soluble.
Cracks or Channels in the Silica Gel Bed - Improper packing of the column. - The column ran dry.- Ensure the silica gel is packed uniformly as a slurry and is not allowed to dry out. - Always keep the solvent level above the top of the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A good starting point for polar compounds like this compound is a mixture of a relatively polar solvent and a non-polar solvent.[2] Common systems include ethyl acetate/hexane and dichloromethane/methanol.[2][4] It is recommended to first perform Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. For quinolinone derivatives, a 1:1 mixture of ethyl acetate and n-hexane has been used, with reported Rf values for similar compounds in the range of 0.16 to 0.46.[2]

Q2: How can I determine the best solvent system using TLC?

To find the ideal solvent system, spot your crude material on a TLC plate and develop it in various solvent mixtures. The goal is to find a system where the Rf value of this compound is between 0.2 and 0.4, and there is a clear separation from any impurities.[1]

Q3: My compound is streaking on the TLC plate. What does this mean and how can I fix it?

Streaking on a TLC plate often indicates that the compound is interacting too strongly with the silica gel, which can be due to its acidic or basic nature. For quinoline compounds, which can be basic, this is a common issue. Adding a small amount of a modifier to your developing solvent, such as triethylamine for basic compounds or acetic acid for acidic compounds, can often resolve this issue.[3]

Q4: How much crude material can I load onto my column?

The amount of material you can load depends on the size of your column and the difficulty of the separation. A general rule of thumb is to use a mass ratio of silica gel to crude material of about 30:1 to 100:1 for difficult separations. For easier separations, a lower ratio can be used.

Q5: What should I do if my compound is not stable on silica gel?

If you suspect your compound is degrading on the silica gel, you can confirm this with a 2D TLC. If it is unstable, consider using a less acidic stationary phase like neutral alumina or a different purification technique altogether.

Experimental Protocol: Column Chromatography of this compound

This protocol is a model procedure and may require optimization based on the specific impurities present in your crude material.

1. Preparation of the Slurry:

  • In a beaker, mix silica gel (60 Å, 230-400 mesh) with the initial eluting solvent (e.g., 9:1 Hexane:Ethyl Acetate) to form a slurry. Ensure there are no clumps.

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand.

  • Pour the silica gel slurry into the column.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

3. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).

  • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry-loading method.

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

4. Elution:

  • Carefully add the eluting solvent to the column.

  • Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1 Hexane:Ethyl Acetate) as the elution progresses (gradient elution).

  • Collect fractions in test tubes.

5. Analysis of Fractions:

  • Monitor the elution by spotting fractions onto TLC plates and visualizing under UV light.

  • Combine the fractions that contain the pure desired product.

6. Isolation of the Product:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data

The following table presents illustrative data for the purification of this compound by column chromatography. Actual results may vary depending on the reaction scale and purity of the crude material.

Parameter Value Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase (Eluent) Gradient: Hexane:Ethyl Acetate (from 9:1 to 1:1)The gradient can be adjusted based on TLC results.
Estimated Rf of Pure Compound ~0.3 in 1:1 Hexane:Ethyl AcetateThis is an estimate based on similar compounds.[2]
Loading Capacity ~1 g crude material per 50 g silica gelThis is a general guideline and depends on separation difficulty.
Typical Recovery 80-95%Recovery depends on the purity of the crude material and the separation efficiency.
Purity Before Chromatography ~85% (by HPLC or NMR)Illustrative value.
Purity After Chromatography >98% (by HPLC or NMR)Expected purity after successful chromatography.

Visualizations

G cluster_workflow Purification Workflow Start Start TLC_Analysis TLC Analysis to Determine Optimal Solvent System Start->TLC_Analysis Column_Packing Prepare Slurry and Pack Column TLC_Analysis->Column_Packing Sample_Loading Dissolve Crude Product and Load onto Column Column_Packing->Sample_Loading Elution Elute with Solvent Gradient Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Evaporation Evaporate Solvent Combine_Fractions->Solvent_Evaporation Pure_Product Pure this compound Solvent_Evaporation->Pure_Product

Caption: Experimental workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting Decision Tree Start Poor Separation Check_Rf Is the Rf in a suitable range (0.2-0.4)? Start->Check_Rf Adjust_Polarity Adjust Solvent Polarity Check_Rf->Adjust_Polarity No Check_Tailing Is there peak tailing? Check_Rf->Check_Tailing Yes Adjust_Polarity->Check_Rf Add_Modifier Add Modifier (e.g., Triethylamine) Check_Tailing->Add_Modifier Yes Check_Overloading Was the column overloaded? Check_Tailing->Check_Overloading No Add_Modifier->Check_Overloading Reduce_Load Reduce Sample Load Check_Overloading->Reduce_Load Yes Good_Separation Good Separation Check_Overloading->Good_Separation No Reduce_Load->Good_Separation

Caption: Troubleshooting guide for common column chromatography issues.

References

Preventing degradation of 8-Methylquinolin-4(1H)-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 8-Methylquinolin-4(1H)-one during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems related to the storage and stability of this compound.

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect the compound from moisture and air. For extended storage, refrigeration at 2-8°C is recommended.

Q2: I've noticed a change in the color of my solid this compound sample. What could be the cause?

A2: A color change, such as yellowing or browning, is often an indication of degradation. This can be caused by exposure to light, air (oxidation), or elevated temperatures. It is crucial to store the compound in a light-resistant container (e.g., an amber vial) and in a controlled, cool environment.

Q3: My this compound solution appears to have a lower than expected concentration. What could be the reason?

A3: Loss of concentration in a solution can be due to several factors, including degradation of the compound. Quinolone derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions. Photodegradation can also occur if the solution is exposed to light. Always use freshly prepared solutions when possible. If storage is necessary, store solutions at 2-8°C in the dark and for a limited time.

Q4: I am observing unexpected peaks in my HPLC analysis of an aged this compound sample. What are these?

A4: The appearance of new peaks in your chromatogram likely corresponds to degradation products. Quinolones can degrade via several pathways, including oxidation, hydrolysis, and photodegradation. To identify these impurities, a forced degradation study can be performed to intentionally generate and characterize these degradation products.

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation during experimental procedures:

  • Prepare solutions fresh whenever possible.

  • Protect solutions from light by using amber-colored glassware or by wrapping containers with aluminum foil.

  • Avoid extreme pH conditions unless required by the experimental protocol.

  • If heating is necessary, use the lowest effective temperature and minimize the heating time.

  • When not in use, store solutions at refrigerated temperatures (2-8°C).

Experimental Protocols

Stability-Indicating HPLC Method Development and Forced Degradation Study

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products. A forced degradation study is performed to generate these products and validate the method's specificity.

Objective: To develop a stability-indicating HPLC method for this compound and to investigate its degradation under various stress conditions.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or a photodiode array (PDA) detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Photostability chamber

Forced Degradation Conditions Summary

The following table summarizes typical stress conditions used in a forced degradation study for quinolone-type compounds. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Stress ConditionReagent/ParameterTypical Conditions
Acid Hydrolysis 0.1 M HClRoom temperature or 60°C for up to 7 days
Base Hydrolysis 0.1 M NaOHRoom temperature for up to 7 days
Oxidation 3% H₂O₂Room temperature for up to 7 days
Thermal Degradation Dry Heat60-80°C for up to 7 days
Photodegradation UV and Visible LightICH Q1B guidelines: 1.2 million lux hours and 200 watt hours/square meter

Experimental Workflow for Forced Degradation Study

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound acid Acid Hydrolysis (0.1 M HCl) prep->acid Expose to base Base Hydrolysis (0.1 M NaOH) prep->base Expose to oxid Oxidation (3% H2O2) prep->oxid Expose to therm Thermal (60-80°C) prep->therm Expose to photo Photodegradation (UV/Vis Light) prep->photo Expose to neutralize Neutralize acid/base samples acid->neutralize base->neutralize hplc Analyze all samples by Stability-Indicating HPLC oxid->hplc therm->hplc photo->hplc neutralize->hplc purity Perform peak purity analysis hplc->purity identify Characterize degradation products (e.g., LC-MS) purity->identify

Caption: Workflow for the forced degradation study of this compound.

Detailed Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature or heat at 60°C.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48, and 168 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw and neutralize samples as described for acid hydrolysis (using 0.1 M HCl for neutralization).

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Transfer a known amount of solid this compound to a vial and place it in an oven at 60-80°C.

    • Also, expose a solution of the compound to the same temperature.

    • Sample at appropriate time points. For the solid sample, dissolve in the mobile phase before analysis.

  • Photodegradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be protected from light.

    • Sample at appropriate time points.

  • HPLC Analysis:

    • Analyze all stressed and control samples using a validated stability-indicating HPLC method. An example of a starting method could be:

      • Column: C18, 250 mm x 4.6 mm, 5 µm

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at an appropriate wavelength (determined by UV scan of the parent compound).

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Peak Purity and Identification:

    • Use a PDA detector to assess the peak purity of the this compound peak in the stressed samples.

    • If significant degradation is observed, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify the structure of the degradation products.

Potential Degradation Pathways

The following diagram illustrates the potential chemical degradation pathways for this compound based on the known reactivity of quinolone derivatives.

G Potential Degradation Pathways of this compound cluster_degradation Degradation Products parent This compound oxid_prod Oxidized Products (e.g., N-oxide, hydroxylated derivatives) parent->oxid_prod Oxidation (e.g., H2O2, air) hydro_prod Hydrolytic Products (Ring-opened structures) parent->hydro_prod Hydrolysis (Acid or Base) photo_prod Photodegradation Products (e.g., dimers, rearranged isomers) parent->photo_prod Photodegradation (UV/Visible Light)

Caption: Potential degradation pathways for this compound.

This guide provides a foundational understanding of the stability of this compound and a framework for investigating its degradation. For specific applications, it is essential to perform tailored stability studies to ensure the quality and reliability of your experimental results.

Validation & Comparative

Comparative study of 8-Methylquinolin-4(1H)-one and other quinolone antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 8-Methylquinolin-4(1H)-one and Other Quinolone Antibiotics

Introduction

Quinolone antibiotics have long been a cornerstone in the treatment of a wide array of bacterial infections. Their efficacy stems from a unique mechanism of action that targets bacterial DNA synthesis, specifically by inhibiting the enzymes DNA gyrase and topoisomerase IV.[1][2] This guide provides a comparative analysis of the hypothetical antibacterial potential of this compound against established broad-spectrum quinolone antibiotics, namely Ciprofloxacin, Levofloxacin, and Moxifloxacin.

While this compound is not a clinically established antibiotic, an examination of its structure in the context of well-defined structure-activity relationships (SAR) for the quinolone class can offer valuable insights into its potential efficacy and spectrum of activity. This comparison is intended for researchers and drug development professionals interested in the exploration of new antibacterial agents.

Mechanism of Action of Quinolone Antibiotics

Quinolone antibiotics exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication.[3]

  • Topoisomerase IV: This enzyme is the main target in many Gram-positive bacteria and is responsible for decatenating (unlinking) daughter chromosomes following replication.[2]

Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal the break. This leads to the accumulation of double-strand DNA breaks, which triggers the SOS response and ultimately results in bacterial cell death.[2][4]

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase (Primary target in Gram-negative) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Primary target in Gram-positive) Quinolone->Topo_IV Inhibits Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Relaxes DNA supercoils DNA_Break Double-Strand DNA Breaks DNA_Gyrase->DNA_Break Stabilizes cleavage complex Topo_IV->Replication_Fork Decatenates daughter chromosomes Topo_IV->DNA_Break Stabilizes cleavage complex Cell_Death Bacterial Cell Death DNA_Break->Cell_Death Induces

Figure 1: General signaling pathway of quinolone antibiotics.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of quinolones is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the in vitro activity of Ciprofloxacin, Levofloxacin, and Moxifloxacin against a range of clinically relevant Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria
Bacterium Ciprofloxacin MIC (µg/mL) Levofloxacin MIC (µg/mL) Moxifloxacin MIC (µg/mL)
Staphylococcus aureus (MSSA)0.25 - 10.5 - 20.06 - 0.25
Streptococcus pneumoniae1 - 41 - 20.12 - 0.5
Enterococcus faecalis1 - 41 - 40.5 - 2
Gram-Negative Bacteria
Bacterium Ciprofloxacin MIC (µg/mL) Levofloxacin MIC (µg/mL) Moxifloxacin MIC (µg/mL)
Escherichia coli≤0.015 - 0.250.03 - 0.50.03 - 0.25
Pseudomonas aeruginosa0.25 - 11 - 42 - 8
Haemophilus influenzae≤0.015 - 0.060.015 - 0.06≤0.03 - 0.12
Klebsiella pneumoniae0.03 - 0.250.06 - 0.50.06 - 0.25

Note: MIC values are ranges compiled from various studies and can vary based on the specific strain and testing conditions.

Structure-Activity Relationship (SAR) and the Potential of this compound

The biological activity of quinolones is highly dependent on the substituents at various positions of the core structure. The C8 position, where this compound has a methyl group, is known to influence the antibacterial spectrum and pharmacokinetic properties.

  • General SAR at C8: Studies have shown that substitutions at the C8 position can modulate the activity of quinolones. For instance, a halogen (F or Cl) at the C8 position can improve oral absorption and activity against anaerobic bacteria.[5][6] A methoxy group at this position, as seen in Moxifloxacin, is associated with enhanced activity against Gram-positive bacteria and reduced phototoxicity.[5][7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using broth microdilution or agar dilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium.[8]

  • Serial Dilution: The antibiotic is serially diluted in the broth to create a range of concentrations.

  • Inoculation and Incubation: A fixed volume of the bacterial inoculum is added to each dilution of the antibiotic. The samples are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[9]

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.[10][11]

DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

  • Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (as the substrate), DNA gyrase, ATP, and a buffer solution.[12]

  • Addition of Inhibitor: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.

  • Incubation: The mixture is incubated at 37°C to allow the enzymatic reaction to proceed.

  • Analysis: The reaction is stopped, and the different forms of the plasmid DNA (relaxed and supercoiled) are separated by agarose gel electrophoresis. The degree of inhibition is determined by the reduction in the amount of supercoiled DNA compared to a control without the inhibitor.

Experimental_Workflow cluster_workflow Experimental Workflow for Quinolone Evaluation Compound Test Compound (e.g., this compound) MIC_Assay MIC Determination Compound->MIC_Assay Gyrase_Assay DNA Gyrase/Topo IV Inhibition Assay Compound->Gyrase_Assay Activity_Spectrum Determination of Antibacterial Spectrum MIC_Assay->Activity_Spectrum Mechanism_Confirmation Confirmation of Mechanism of Action Gyrase_Assay->Mechanism_Confirmation Further_Studies Further Preclinical Studies (Toxicity, Pharmacokinetics) Activity_Spectrum->Further_Studies Mechanism_Confirmation->Further_Studies

Figure 2: Typical experimental workflow for evaluating quinolone antibiotics.

Conclusion

Established quinolone antibiotics like Ciprofloxacin, Levofloxacin, and Moxifloxacin have well-characterized broad-spectrum antibacterial activity. Ciprofloxacin exhibits excellent potency against many Gram-negative bacteria, while Levofloxacin and Moxifloxacin offer improved coverage against Gram-positive pathogens, including resistant strains of Streptococcus pneumoniae.[13][14][15][16]

References

8-Methylquinolin-4(1H)-one vs. Ciprofloxacin: A Comparative Guide to Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the antibacterial profiles of the novel compound 8-Methylquinolin-4(1H)-one and the established antibiotic ciprofloxacin.

For Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of the antibacterial activity of this compound and the widely-used fluoroquinolone antibiotic, ciprofloxacin. Due to the limited availability of direct comparative studies on this compound, this guide leverages data on structurally related 8-hydroxyquinoline derivatives as a proxy to provide a substantive comparison. Ciprofloxacin, a potent broad-spectrum antibiotic, serves as the benchmark for this analysis.

Executive Summary

Ciprofloxacin is a well-established, broad-spectrum antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair. While direct data on this compound is scarce, studies on its structural analogs, 8-hydroxyquinoline derivatives, indicate promising antibacterial and antibiofilm activities against various pathogens, including resistant strains. The mechanism of action for quinolinone compounds is generally understood to involve the inhibition of bacterial DNA gyrase, similar to fluoroquinolones.

This guide presents available quantitative data on the antibacterial activity of both compound classes, details the experimental protocols for key assays, and provides visualizations to illustrate mechanisms of action and experimental workflows.

Comparative Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for ciprofloxacin and various 8-hydroxyquinoline derivatives against a range of bacterial strains. It is important to note that these are not direct head-to-head comparisons from a single study but are compiled from multiple sources.

Table 1: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against various bacterial strains.

Bacterial StrainMIC (µg/mL)
Escherichia coli0.015 - 1
Pseudomonas aeruginosa0.06 - 4
Staphylococcus aureus (Methicillin-susceptible)0.12 - 1
Staphylococcus aureus (Methicillin-resistant)0.5 - >128
Streptococcus pneumoniae0.5 - 2
Enterococcus faecalis0.5 - 4

Table 2: Minimum Inhibitory Concentration (MIC) of selected 8-Hydroxyquinoline Derivatives against various bacterial strains.

8-Hydroxyquinoline DerivativeBacterial StrainMIC (µg/mL)Reference
5,7-Dichloro-8-hydroxy-2-methylquinolineMycobacterium tuberculosis0.1 µM[1]
5,7-Dichloro-8-hydroxy-2-methylquinolineStaphylococcus aureus (MSSA)2.2 µM[1]
5,7-Dichloro-8-hydroxy-2-methylquinolineStaphylococcus aureus (MRSA)1.1 µM[1]
8-O-prenyl derivative of 8-hydroxyquinolineStaphylococcus aureus (MRSA)12.5 µM[1]
PH176 (an 8-hydroxyquinoline derivative)Staphylococcus aureus (MRSA)16 - 32[2][3]

Mechanism of Action

Ciprofloxacin

Ciprofloxacin is a fluoroquinolone antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][5][6][7][8]

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. Ciprofloxacin traps the gyrase-DNA complex, leading to the accumulation of double-strand DNA breaks and ultimately cell death.[4][8]

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the separation of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by ciprofloxacin prevents cell division, resulting in bactericidal activity.[4][8]

ciprofloxacin_mechanism Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Gram-negative) Ciprofloxacin->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (Gram-positive) Ciprofloxacin->Topo_IV inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication enables DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks leads to Cell_Division Cell Division Topo_IV->Cell_Division enables Topo_IV->DS_Breaks leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Figure 1: Mechanism of action of Ciprofloxacin.

This compound and its Analogs

The precise mechanism of action for this compound has not been extensively studied. However, as a member of the quinolone class of compounds, it is highly probable that its antibacterial activity is also mediated through the inhibition of bacterial DNA gyrase and/or topoisomerase IV, similar to ciprofloxacin.[4][5][6][7] The structural similarities suggest a common pathway of disrupting DNA replication and repair processes in bacteria.

Experimental Protocols

The following are standardized protocols for determining the antibacterial activity of a compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted standard.[9][10]

Materials:

  • Test compound (e.g., this compound or ciprofloxacin)

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: A suspension of the bacterial strain is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of the Test Compound: The test compound is serially diluted (usually two-fold) in CAMHB in the wells of a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth but no compound) and a sterility control well (containing only broth) are also included.

  • Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Serial_Dilution Serial Dilution of Test Compound Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation Reading Read for Visible Growth Incubation->Reading MIC_Determination Determine MIC Reading->MIC_Determination

Figure 2: Experimental workflow for MIC determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the determination of the MIC, an aliquot (e.g., 10 µL) from each well that shows no visible growth is subcultured onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • The plates are incubated at 35 ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[11][12]

Conclusion

Ciprofloxacin remains a cornerstone in the treatment of various bacterial infections due to its well-characterized potent and broad-spectrum activity. While direct comparative data for this compound is not yet available, the promising antibacterial and antibiofilm activities of its structural analogs, the 8-hydroxyquinoline derivatives, suggest that this class of compounds warrants further investigation. Future research should focus on direct, head-to-head comparative studies of this compound and its derivatives against a wide panel of clinically relevant bacterial strains, including multidrug-resistant isolates. Such studies will be crucial in determining the potential of these novel compounds as future antibacterial agents.

References

A Comparative Analysis of the Antimalarial Potential of 8-Methylquinolin-4(1H)-one and Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing search for novel antimalarial agents to combat the global health challenge posed by drug-resistant malaria, the exploration of new chemical scaffolds is paramount. This guide provides a comparative overview of the established antimalarial drug, chloroquine, and a hypothetical assessment of 8-Methylquinolin-4(1H)-one. Due to a lack of available experimental data for the antimalarial activity of this compound, this comparison is based on the known properties of the parent quinolin-4(1H)-one scaffold and structure-activity relationships within the quinoline class of compounds.

Executive Summary

Chloroquine, a 4-aminoquinoline, has been a cornerstone of antimalarial therapy for decades, primarily acting by interfering with heme detoxification in the parasite's food vacuole. However, its efficacy has been severely compromised by the emergence and spread of resistant Plasmodium falciparum strains. The quinolin-4(1H)-one scaffold has emerged as a promising starting point for the development of new antimalarials with a different mechanism of action, often targeting the parasite's respiratory chain. This guide will delve into a detailed, albeit partially hypothetical, comparison of these two compounds, covering their mechanisms of action, and providing standardized protocols for their evaluation.

Data Presentation: A Comparative Overview

As no direct experimental data for this compound is available, the following table presents the well-established antimalarial activity of chloroquine. A hypothetical profile for this compound is included for comparative purposes, based on the general activity of the quinolin-4(1H)-one class. It is crucial to note that these values for this compound are speculative and require experimental validation.

ParameterChloroquineThis compound (Hypothetical)
In Vitro Activity (IC50)
P. falciparum (Chloroquine-Sensitive, e.g., 3D7)~10-20 nMExpected in the low micromolar to nanomolar range
P. falciparum (Chloroquine-Resistant, e.g., K1, Dd2)>100 nMActivity may be retained or slightly reduced
In Vivo Efficacy
P. berghei (Murine Model) - 4-day Suppressive TestED50: ~5-10 mg/kg/dayEfficacy would need to be determined
Mechanism of Action Inhibition of heme polymerizationPotential inhibition of the parasite cytochrome bc1 complex
Primary Target Heme detoxification pathwayMitochondrial electron transport chain

Mechanism of Action

Chloroquine

Chloroquine's primary mechanism of action involves its accumulation in the acidic food vacuole of the malaria parasite.[1] Inside the vacuole, the parasite digests host hemoglobin, releasing toxic free heme. Chloroquine, a weak base, becomes protonated in the acidic environment and is trapped. It then binds to heme, preventing its polymerization into non-toxic hemozoin crystals. The accumulation of the chloroquine-heme complex leads to oxidative stress and parasite death.[1][2]

This compound (Hypothesized)

Based on studies of related 4(1H)-quinolone derivatives, the mechanism of action for this compound is likely distinct from that of chloroquine. Many compounds in this class act as inhibitors of the parasite's mitochondrial electron transport chain, specifically targeting the cytochrome bc1 complex (complex III). This inhibition disrupts ATP synthesis, leading to parasite death. This different mechanism is significant as it suggests that this compound could be effective against chloroquine-resistant strains of P. falciparum. The effect of the 8-methyl substitution on this activity is unknown and would require experimental investigation. Structure-activity relationship studies on 4-aminoquinolines have shown that substitution at the 8-position can sometimes abolish activity.[3][4]

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the signaling pathways and a typical experimental workflow for antimalarial drug screening.

chloroquine_mechanism cluster_parasite Plasmodium Parasite Hemoglobin Host Hemoglobin Food_Vacuole Acidic Food Vacuole Hemoglobin->Food_Vacuole Digestion Heme Toxic Free Heme Heme->Hemozoin Heme Polymerase Chloroquine_Heme_Complex Chloroquine-Heme Complex Heme->Chloroquine_Heme_Complex Food_Vacuole->Heme Parasite_Death Parasite Death Chloroquine Chloroquine Chloroquine->Hemozoin Inhibition Chloroquine->Food_Vacuole Accumulation Chloroquine->Chloroquine_Heme_Complex Chloroquine_Heme_Complex->Parasite_Death Toxicity

Caption: Mechanism of action of Chloroquine.

quinolone_mechanism cluster_parasite_mito Parasite Mitochondrion ETC Electron Transport Chain Complex_III Cytochrome bc1 Complex (Complex III) ETC->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Parasite_Death Parasite Death Complex_III->Parasite_Death Disruption of ATP Synthesis ATP ATP ATP_Synthase->ATP Quinolone This compound (Hypothesized) Quinolone->Complex_III Inhibition

Caption: Hypothesized mechanism of this compound.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy Culture P. falciparum Culture Drug_Addition Addition of Test Compounds Culture->Drug_Addition Incubation 72h Incubation Drug_Addition->Incubation Growth_Assay Parasite Growth Assay (e.g., SYBR Green, pLDH) Incubation->Growth_Assay IC50 Determine IC50 Growth_Assay->IC50 Infection Infect Mice with P. berghei IC50->Infection Promising Compounds Treatment 4-Day Suppressive Test (Daily Drug Administration) Infection->Treatment Parasitemia Monitor Parasitemia Treatment->Parasitemia ED50 Calculate ED50 Parasitemia->ED50 Lead_Compound Lead Compound Identification ED50->Lead_Compound Start Compound Synthesis Start->Culture

Caption: Antimalarial drug discovery workflow.

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum blood stages.

Materials:

  • P. falciparum culture (chloroquine-sensitive and/or -resistant strains)

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and supplemented with human serum or Albumax)

  • Human red blood cells (O+)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • SYBR Green I nucleic acid stain or materials for a pLDH assay

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C

Procedure:

  • Synchronize parasite cultures to the ring stage.

  • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Add parasitized red blood cells (typically at 0.5% parasitemia and 2% hematocrit) to each well.

  • Include positive (chloroquine) and negative (no drug) controls.

  • Incubate the plates for 72 hours under the specified gas conditions at 37°C.

  • After incubation, determine parasite growth inhibition using a suitable method, such as the SYBR Green I-based fluorescence assay or a pLDH-based colorimetric assay.

  • Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test - Peter's Test)

Objective: To evaluate the in vivo efficacy of a compound in a murine malaria model.

Materials:

  • Plasmodium berghei (ANKA strain)

  • CD-1 or Swiss albino mice (female, 6-8 weeks old)

  • Test compound formulated for oral or intraperitoneal administration

  • Chloroquine (positive control)

  • Vehicle (for negative control)

  • Giemsa stain

  • Microscope

Procedure:

  • Infect mice intraperitoneally with 1 x 10^7 P. berghei-parasitized red blood cells on Day 0.

  • Two to four hours post-infection, administer the first dose of the test compound, chloroquine, or vehicle to their respective groups of mice (typically 5 mice per group).

  • Administer the treatments daily for four consecutive days (Day 0 to Day 3).

  • On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

  • Calculate the percentage of parasite suppression for each group relative to the vehicle-treated control group.

  • The 50% effective dose (ED50) can be determined by testing a range of doses and analyzing the dose-response relationship.[5][6][7]

Conclusion

While chloroquine remains a critical drug for treating sensitive malaria strains, the urgent need for novel therapeutics against resistant parasites is undeniable. The quinolin-4(1H)-one scaffold represents a promising area of research, with a mechanism of action that is likely to be effective against chloroquine-resistant parasites. Although no specific data exists for this compound, its structural class suggests potential antimalarial activity that warrants experimental investigation. The protocols and comparative framework provided in this guide offer a foundation for the systematic evaluation of this and other novel quinoline derivatives, with the ultimate goal of identifying new and effective treatments to combat malaria.

References

Unambiguous Structural Confirmation of 8-Methylquinolin-4(1H)-one: A Comparative Guide to 2D NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. This guide provides a comparative analysis of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for confirming the structure of 8-Methylquinolin-4(1H)-one, alongside alternative analytical techniques such as X-ray crystallography and mass spectrometry. We present supporting experimental data, detailed protocols, and a visual workflow to aid in the selection of the most appropriate method for structural verification.

Introduction

This compound is a heterocyclic compound belonging to the quinolone class, a scaffold of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active molecules. Accurate structural confirmation is paramount to understanding its chemical properties and potential biological activity. While one-dimensional (1D) NMR provides initial insights, 2D NMR techniques, including COSY, HSQC, and HMBC, offer a powerful suite of tools for unambiguous assignment of proton and carbon signals, thereby definitively confirming the molecule's connectivity. This guide will delve into the application of these techniques and compare their performance with established methods like single-crystal X-ray diffraction and mass spectrometry.

Data Presentation: 2D NMR Spectral Data for a Representative Quinolone Derivative

Table 1: ¹H and ¹³C NMR Data for a Representative Quinolone Derivative

Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)
27.90 (d, J=7.5)140.0
36.20 (d, J=7.5)110.0
4-178.0
4a-125.0
57.60 (d, J=8.0)124.0
67.30 (t, J=8.0)126.0
77.50 (d, J=8.0)118.0
8-138.0
8a-148.0
1-NH11.5 (br s)-
8-CH₃2.50 (s)18.0

Table 2: Key 2D NMR Correlations for Structural Confirmation

Correlation TypeKey Observed CorrelationsStructural Information Confirmed
COSY (¹H-¹H) H-2 / H-3; H-5 / H-6; H-6 / H-7Connectivity of protons within the same spin system (pyridone and benzene rings).
HSQC (¹H-¹³C) H-2 / C-2; H-3 / C-3; H-5 / C-5; H-6 / C-6; H-7 / C-7; 8-CH₃ / C-8-CH₃Direct one-bond correlations between protons and their attached carbons.
HMBC (¹H-¹³C) H-2 / C-4, C-8a; H-3 / C-4a; H-5 / C-4a, C-7, C-8a; 8-CH₃ / C-7, C-8, C-8aLong-range (2-3 bond) correlations establishing the connectivity between different fragments of the molecule, including the position of the methyl group and the fusion of the two rings.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments discussed.

2D NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Filter the solution into a standard 5 mm NMR tube.

Data Acquisition:

  • Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • ¹H NMR: Acquire a standard 1D proton spectrum to determine the spectral width and appropriate pulse widths.

  • COSY (Correlation Spectroscopy): A standard gradient-selected COSY (gCOSY) experiment is typically used to identify proton-proton couplings.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): An edited HSQC experiment is valuable as it provides information about the multiplicity of carbon signals (CH, CH₂, CH₃).[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range couplings between protons and carbons, which is key to piecing together the molecular structure.[3]

X-ray Crystallography

Crystallization:

  • Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane).

  • Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[4][5][6]

Data Collection and Structure Solution:

  • Mount a suitable single crystal on a goniometer.

  • Collect diffraction data using a single-crystal X-ray diffractometer with either Mo Kα or Cu Kα radiation.

  • Process the diffraction data and solve the crystal structure using appropriate software packages.

Mass Spectrometry

Sample Preparation and Analysis:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Acquire mass spectra using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[7]

  • Perform tandem mass spectrometry (MS/MS) to induce fragmentation and obtain structural information.

Comparison of Techniques

Feature2D NMR SpectroscopyX-ray CrystallographyMass Spectrometry
Sample State SolutionCrystalline SolidSolution/Solid
Information Provided Detailed atomic connectivity, stereochemistry in solutionPrecise 3D atomic coordinates, bond lengths, and angles in the solid stateMolecular weight, elemental composition, fragmentation patterns
Strengths - Provides unambiguous structural information in solution.[2] - Non-destructive. - Can study dynamic processes.- Provides the "gold standard" for absolute structure determination.[8] - Can determine absolute stereochemistry.- High sensitivity, requires very small sample amounts.[7] - Can be coupled with separation techniques (LC, GC).
Limitations - Lower sensitivity compared to MS. - Can be time-consuming to acquire and analyze data.- Requires high-quality single crystals, which can be difficult to obtain.[8] - Structure is in the solid state, which may not represent the solution conformation.- Provides indirect structural information through fragmentation. - Isomers can be difficult to distinguish without standards.
Typical Sample Amount 5-10 mg<1 mg (for a single crystal)ng to µg
Typical Experiment Time Hours to daysHoursMinutes

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition 2D NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Confirmation Sample This compound Solution Dissolve in Deuterated Solvent Sample->Solution NMR_Tube Transfer to NMR Tube Solution->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer COSY COSY (H-H Correlation) Spectrometer->COSY HSQC HSQC (1-bond C-H Correlation) Spectrometer->HSQC HMBC HMBC (long-range C-H Correlation) Spectrometer->HMBC Process Process Spectra COSY->Process HSQC->Process HMBC->Process Assign Assign Signals Process->Assign Correlate Correlate Data Assign->Correlate Structure Confirm Structure Correlate->Structure

Caption: Workflow for the structural confirmation of this compound using 2D NMR.

Conclusion

For the unambiguous structural confirmation of this compound, 2D NMR spectroscopy stands out as a powerful and indispensable tool. The combination of COSY, HSQC, and HMBC experiments provides a comprehensive picture of the molecular connectivity in solution, allowing for the definitive assignment of all proton and carbon signals. While X-ray crystallography offers the absolute structure in the solid state, its reliance on obtaining high-quality crystals can be a significant bottleneck. Mass spectrometry, with its high sensitivity, is excellent for determining the molecular weight and elemental formula but provides less direct structural information. Ultimately, for drug development and detailed chemical research, a combination of these techniques, with 2D NMR playing a central role in confirming the covalent structure in a physiologically relevant state, provides the highest level of confidence in the structural assignment of novel molecules.

References

A Comparative Cross-Validation of the Biological Activities of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide for Researchers in Drug Discovery and Development

Quinoline, a heterocyclic aromatic organic compound, and its derivatives have long been a focal point in medicinal chemistry due to their wide array of biological activities.[1][2][3][4] This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of various quinoline derivatives, supported by quantitative data and detailed experimental protocols. The information herein is intended to assist researchers and scientists in the rational design and development of novel therapeutic agents based on the versatile quinoline scaffold.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.[5][6] The cytotoxic effects of these compounds have been evaluated against a range of cancer cell lines.[5][7]

Table 1: Comparative Anticancer Activity of Selected Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
4-Aminoquinoline-Chalcone HybridsHL-60, K-562, MOLT-4, RPMI-8226, SR0.09 - 0.42Not Specified[1]
7-Chloro-4-quinolinylhydrazone DerivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³Not Specified[7]
N-alkylated, 2-oxoquinoline DerivativesHEp-2 (Larynx)49.01 - 77.67% inhibitionNot Specified[7]
Quinoline-Chalcone Hybrid (Compound 23)Various Cancer Cell Lines0.009 - 0.016Tubulin Polymerization Inhibition[8]
Quinoline-Chalcone Hybrid (Compound 25 & 26)A2780, A2780/RCIS, MCF-7, MCF-7/MX2.32 - 22.4Not Specified[8]
Quinoline-3-carboxamide furan-derivativeMCF-7 (Breast)3.35EGFR Inhibition[8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[9][10]

Objective: To determine the concentration of a quinoline derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Quinoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[11]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in the growth medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[11]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[11]

Workflow for In Vitro Anticancer Assay

G A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Quinoline Derivatives B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Workflow of the MTT assay for determining the anticancer activity of quinoline derivatives.

Antimicrobial Activity of Quinoline Derivatives

Quinoline derivatives have a long history as antimicrobial agents, with some compounds exhibiting potent activity against a broad spectrum of bacteria and fungi.[12][13][14]

Table 2: Comparative Antimicrobial Activity of Selected Quinoline Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Carbothioamide-based quinoline motifPseudomonas aeruginosaZone of inhibition: 20 mm[12]
Quinoline-based amino acid derivative (43a)E. coli, S. aureus, B. subtilis, P. aeruginosa0.62[13]
6-amino-4-methyl-1H-quinoline-2-one derivativesBacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli3.12 - 50[15][16]
Quinoline-2-carbaldehyde hydrazone derivative (5)Not specifiedPromising antimicrobial agent[14]
2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylatesNot specifiedActive compounds[14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18][19][20]

Objective: To determine the lowest concentration of a quinoline derivative that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Quinoline derivatives (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the quinoline derivative in the broth directly in a 96-well plate.[18]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[18]

  • Inoculation: Add the standardized inoculum to each well containing the antimicrobial dilutions. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[18][21]

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[18]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[17][18] This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Workflow for MIC Determination

G A Prepare Serial Dilutions of Quinoline Derivative C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate for 16-20h C->D E Visually Inspect for Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of quinoline derivatives.

Anti-inflammatory Activity of Quinoline Derivatives

Several quinoline derivatives have been investigated for their anti-inflammatory properties, with some showing potent inhibition of key inflammatory mediators.[1][12][22]

Table 3: Comparative Anti-inflammatory Activity of Selected Quinoline Derivatives

Compound/DerivativeTarget/AssayIC50 (µM)Reference
Celecoxib-quinoline hybrids (34, 35, 36)COX-20.1 - 0.11[1]
Nucleoside-linked 2-phenylquinoline (46)Not specifiedComparable to diclofenac sodium[12]
Imidazo[4,5-c]quinoline derivative (8l)Interferon-stimulated genes0.0033[23]
Imidazo[4,5-c]quinoline derivative (8l)NF-κB pathway0.1507[23]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

The inhibition of protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced denaturation of bovine serum albumin (BSA).[24][25][26]

Objective: To evaluate the in vitro anti-inflammatory activity of quinoline derivatives by measuring the inhibition of protein denaturation.

Materials:

  • Bovine Serum Albumin (BSA) solution (e.g., 1% w/v)

  • Quinoline derivatives

  • Phosphate buffered saline (PBS, pH 6.4)

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Water bath

  • UV-Visible Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare reaction mixtures containing 0.5 mL of 1% w/v BSA solution and 0.1 mL of the test compound at various concentrations.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixtures at 57°C for 30 minutes in a water bath.[25]

  • Cooling and Measurement: After cooling, add 2.5 mL of PBS to each tube and measure the turbidity (absorbance) at 660 nm.[25]

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Signaling Pathway: NF-κB Inhibition by Quinoline Derivatives

The NF-κB signaling pathway is a key regulator of inflammation. Some quinoline derivatives exert their anti-inflammatory effects by inhibiting this pathway.[23]

Caption: Simplified NF-κB signaling pathway and the inhibitory action of certain quinoline derivatives.

References

In Vitro Activity of 8-Methylquinolin-4(1H)-one and its Analogs Against Resistant Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the quest for novel antimicrobial agents, quinolone scaffolds have been a significant area of interest. This guide provides a comparative analysis of the in vitro activity of quinolinone derivatives, with a focus on analogs of 8-Methylquinolin-4(1H)-one, against clinically important resistant bacterial strains. Due to the limited publicly available data on this compound, this guide utilizes data from structurally similar 8-hydroxyquinoline derivatives as a proxy to provide a comparative framework. This information is intended to support further research and drug development efforts.

Performance Comparison: Quinolone Derivatives vs. Standard Antibiotics

The in vitro efficacy of antimicrobial agents is primarily assessed by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for 8-hydroxyquinoline derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA) and for standard antibiotics against MRSA and Pseudomonas aeruginosa. Lower MIC values are indicative of higher potency.

Compound/AntibioticBacterial StrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
8-Hydroxyquinoline Derivative (PH176) MRSANot Reported16[1][2]32[1][2]
Cloxyquin (halogenated 8-hydroxyquinoline) MRSANot Reported≤ 3.23Not Reported
Ciprofloxacin MRSA0.25 - 1[3][4]0.25[3][5]0.5[3][5]
P. aeruginosa0.125 - 1[6][7]Not ReportedNot Reported
Vancomycin MRSA0.5 - 2[8][9][10]1[8]Not Reported
Gentamicin P. aeruginosa (susceptible)0.25 - 2[11]Not ReportedNot Reported
Converted from µM value (≤ 5.57 µM) for comparison.[12]

Experimental Workflow

The determination of in vitro antibacterial activity follows a standardized workflow to ensure reproducibility and comparability of results. The diagram below illustrates the typical experimental process for determining the Minimum Inhibitory Concentration (MIC) of a compound.

experimental_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_results Results Compound_Prep Prepare stock solution of This compound Serial_Dilution Perform serial two-fold dilutions of the compound in MHB Compound_Prep->Serial_Dilution Media_Prep Prepare Mueller-Hinton Broth (MHB) Media_Prep->Serial_Dilution Bacteria_Prep Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) Inoculation Inoculate each dilution with the bacterial suspension Bacteria_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Observe for visible bacterial growth (turbidity) Incubation->Observation MIC_Determination Determine MIC: the lowest concentration with no visible growth Observation->MIC_Determination

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway of Quinolone Action

Quinolone antibiotics, the parent class of the compound of interest, exert their antibacterial effect by targeting essential enzymes involved in DNA replication. The diagram below illustrates the mechanism of action of quinolones.

quinolone_pathway Mechanism of Action of Quinolone Antibiotics Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase (in Gram-negative bacteria) Quinolone->DNA_Gyrase Binds to Topo_IV Topoisomerase IV (in Gram-positive bacteria) Quinolone->Topo_IV Binds to Complex_Formation Formation of Quinolone-Enzyme-DNA Cleavage Complex DNA_Gyrase->Complex_Formation Topo_IV->Complex_Formation Replication_Fork DNA Replication Fork Replication_Fork->Complex_Formation Collision Replication_Block Replication Fork Stalling Complex_Formation->Replication_Block DSB Double-Strand DNA Breaks Replication_Block->DSB SOS_Response Induction of SOS Response DSB->SOS_Response Cell_Death Bacterial Cell Death DSB->Cell_Death SOS_Response->Cell_Death

Quinolone mechanism of action leading to bacterial cell death.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of in vitro antibacterial activity.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound (or its analog) in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
  • Bacterial Strains: Use fresh, pure cultures of the resistant bacterial strains (e.g., MRSA ATCC 43300, Pseudomonas aeruginosa ATCC 27853).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the recommended medium for susceptibility testing of most non-fastidious bacteria.
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

2. Inoculum Preparation:

  • Select several colonies from an overnight culture on a non-selective agar plate.
  • Suspend the colonies in sterile saline or MHB.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.
  • Add 100 µL of the test compound stock solution to the first well of each row to be tested.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
  • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.
  • Include a growth control (wells with MHB and inoculum but no compound) and a sterility control (wells with MHB only).

4. Incubation and Interpretation:

  • Incubate the microtiter plates at 37°C for 18-24 hours in ambient air.
  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Analysis and Comparison

The MIC values of this compound or its analogs should be compared with those of standard-of-care antibiotics tested under the same conditions. A significantly lower MIC for the test compound would suggest superior in vitro potency. It is also important to determine the MIC₅₀ and MIC₉₀, which are the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively, when evaluating a panel of clinical isolates.

References

Head-to-head comparison of 8-Methylquinolin-4(1H)-one analogs in biological screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Quinazolin-4(3H)-one Derivatives as Multitarget Metabolic Enzyme Inhibitors.

This guide provides a comprehensive, data-driven comparison of a series of synthesized quinazolin-4(3H)-one analogs. The inhibitory activities of these compounds against several key metabolic enzymes—acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase (α-Gly), and human carbonic anhydrase isoforms I and II (hCA I and hCA II)—have been systematically evaluated. The data presented herein is intended to inform structure-activity relationship (SAR) studies and guide the development of novel therapeutic agents.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of the quinazolin-4(3H)-one derivatives against the target enzymes. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki values (the inhibition constant), providing a clear basis for head-to-head comparison.

Compound IDTarget EnzymeIC50 (nM)Ki (nM)
Analog 3j AChE-4.20 ± 0.15
Analog 3m BChE-1.22 ± 0.05
Analog 3e hCA I-38.55 ± 4.08
Analog Series hCA II-41.04 ± 6.73 – 177.12 ± 8.06
Analog Series α-Gly0.34 – 2.28-
Tacrine (Standard) AChE-37.62 ± 6.86
Tacrine (Standard) BChE-26.75 ± 5.79
Acetazolamide (Standard) hCA I-125.15 ± 0.78
Acetazolamide (Standard) hCA II-148.75 ± 0.92
Acarbose (Standard) α-Gly3.18-

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative analysis.

Enzyme Inhibition Assays (AChE, BChE, α-Glycosidase, hCA I & II)

The inhibitory activities of the synthesized quinazolin-4(3H)-one analogs were determined against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and human carbonic anhydrase I and II (hCA I and II). For all assays, a standard experimental procedure was followed to determine the IC50 and Ki values.

General Procedure:

  • Enzyme and Substrate Preparation: Lyophilized enzymes were reconstituted in the appropriate buffer (e.g., Tris-HCl) to the desired concentration. Substrates for each enzyme were also prepared in the corresponding buffer.

  • Inhibitor Preparation: The synthesized quinazolin-4(3H)-one analogs were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, from which serial dilutions were made.

  • Assay Reaction: In a 96-well microplate, the reaction mixture containing the enzyme, buffer, and varying concentrations of the inhibitor was pre-incubated. The reaction was initiated by the addition of the specific substrate.

  • Measurement: The rate of the enzymatic reaction was monitored by measuring the change in absorbance at a specific wavelength over time using a microplate reader.

  • Data Analysis: The percentage of enzyme inhibition was calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values and the type of inhibition were determined from Lineweaver-Burk plots.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for enzyme inhibition assays and a representative signaling pathway that can be modulated by quinoline-based compounds.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Reaction_Mix Reaction Mixture (Enzyme + Inhibitor) Enzyme->Reaction_Mix Substrate Substrate Solution Reaction_Start Initiate Reaction (Add Substrate) Substrate->Reaction_Start Inhibitor Inhibitor Dilutions Inhibitor->Reaction_Mix Incubation Pre-incubation Reaction_Mix->Incubation Incubation->Reaction_Start Measurement Spectrophotometric Measurement Reaction_Start->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Ki Determine IC50 & Ki Calculation->IC50_Ki

Experimental workflow for enzyme inhibition assays.

P53_Apoptosis_Pathway Compound Quinoline Derivative (e.g., Compound 10g) p53_activation Activate p53 Transcriptional Activity Compound->p53_activation triggers Bax Bax p53_activation->Bax upregulates Apoptosis Apoptosis Bax->Apoptosis induces

p53/Bax-dependent apoptosis pathway triggered by a quinoline derivative.

Safety Operating Guide

Navigating the Disposal of 8-Methylquinolin-4(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 8-Methylquinolin-4(1H)-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the known hazards of structurally similar quinoline derivatives and general best practices for the disposal of hazardous chemical waste. It is imperative to consult with your institution's Environmental, Health, and Safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, a thorough risk assessment should be conducted. Based on the hazard profiles of related quinoline compounds, this compound should be handled as a hazardous substance.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory to minimize exposure risks. The following table summarizes the recommended PPE for handling this compound waste.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use.To prevent skin contact with the chemical.
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.To protect eyes from splashes or dust.
Skin and Body Protection A laboratory coat should be worn at all times.To protect skin and clothing from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.To prevent the inhalation of potentially harmful dust or vapors.

Step-by-Step Disposal Protocol for this compound

The proper segregation, collection, and labeling of waste are fundamental to safe and compliant chemical disposal.

Experimental Protocol: Waste Disposal

  • Waste Identification and Segregation:

    • All waste streams containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, weigh boats, paper towels, and pipette tips), must be identified and segregated as hazardous waste.[1]

    • Do not mix this waste with other waste streams unless compatibility has been confirmed to prevent potentially dangerous reactions.[1]

  • Waste Collection:

    • Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[2]

    • Liquid Waste: Collect any unused solutions or solvent rinsates containing the compound in a separate, sealed, and clearly labeled hazardous liquid waste container.[2]

    • Sharps Waste: Any contaminated needles, syringes, or other sharp objects must be disposed of in a designated sharps container.[2]

  • Container Management:

    • Container Type: Use containers that are compatible with quinoline derivatives. The container must have a secure, tight-fitting lid to prevent spills and evaporation.[3]

    • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste".[3]

      • The full chemical name: "this compound".[3]

      • The CAS Number: 23432-44-2.

      • Associated hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard"), based on information from similar compounds.

      • The date of waste accumulation.[3]

    • Storage: Store waste containers in a designated and secure satellite accumulation area. This area should be well-ventilated and away from general laboratory traffic. Keep containers tightly closed when not in use.[2]

  • Final Disposal:

    • All chemical waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company.[3]

    • A common disposal method for organic chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Crucially, do not dispose of this compound down the drain or in the regular trash. [1]

Decontamination Procedures

  • Work Area: After handling waste, decontaminate the work area with an appropriate solvent, followed by a cleaning solution.

  • Glassware: Decontaminate any glassware that has been in contact with the compound by rinsing with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key decision points and actions.

DisposalWorkflow Disposal Workflow for this compound start Start: Generate Waste identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (gloves, paper towels, etc.) identify_waste->solid_waste Solid liquid_waste Liquid Waste (solutions, rinsates) identify_waste->liquid_waste Liquid sharps_waste Sharps Waste (needles, etc.) identify_waste->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 8-Methylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 8-Methylquinolin-4(1H)-one (CAS No. 23432-44-2). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the GHS hazard information for its tautomer, 8-Methylquinolin-4-ol, and safety data for structurally similar quinoline derivatives.

Immediate Safety and Hazard Summary

This compound is classified with the following hazards and should be handled with utmost care in a laboratory setting.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning

Due to these potential hazards, all personnel must adhere to the personal protective equipment (PPE) requirements and handling procedures outlined below to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for any signs of degradation or punctures before use.To prevent skin contact with the chemical.[1]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.To protect eyes from accidental splashes or contact with airborne powder.
Body Protection A properly fitted laboratory coat. A chemical-resistant apron is recommended when handling larger quantities.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood. If handling the compound as a powder outside of a fume hood or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter is required.To prevent inhalation of dust particles and potential respiratory irritation.[1]

Operational Plan: A Step-by-Step Approach

A clear operational plan is crucial for minimizing exposure and ensuring safe handling from receipt to disposal.

Pre-Handling Procedures
  • Review Safety Information: All personnel must review this guide and any available safety information before handling the compound.

  • Designated Area: Conduct all work with this compound in a designated, well-ventilated area, preferably within a chemical fume hood.

  • Spill Kit: Ensure a spill kit with appropriate absorbent materials is readily accessible.

Experimental Protocol: Preparation of a 10 mM Solution

This protocol provides a step-by-step guide for a common laboratory procedure.

Materials:

  • This compound (MW: 159.18 g/mol )

  • Anhydrous DMSO

  • Volumetric flask

  • Spatula

  • Weighing paper

  • Analytical balance

  • Pipettes

Procedure:

  • Donning PPE: Before entering the designated handling area, put on all required personal protective equipment as detailed in the table above.

  • Preparation:

    • Place a clean, dry weighing paper on the analytical balance and tare.

    • Carefully weigh out 1.5918 mg of this compound onto the weighing paper.

  • Dissolving:

    • Transfer the weighed solid to a 10 mL volumetric flask.

    • Add approximately 5 mL of anhydrous DMSO to the flask.

    • Gently swirl the flask to dissolve the solid completely.

  • Final Volume Adjustment:

    • Once the solid is fully dissolved, add anhydrous DMSO to the flask until the bottom of the meniscus is level with the 10 mL calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling:

    • Clearly label the flask with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

Post-Handling Procedures
  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

  • PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous chemical waste.[2][3]

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Contaminated Labware (e.g., glassware, pipette tips) Rinse with a suitable solvent, collecting the rinsate as hazardous liquid waste. Dispose of the rinsed labware in the appropriate solid waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a designated, sealed hazardous waste bag and dispose of as solid hazardous waste.
Liquid Waste (e.g., unused solutions, rinsates) Collect in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Disposal Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Dissolve in Solvent Dissolve in Solvent Weigh Compound->Dissolve in Solvent Adjust to Final Volume Adjust to Final Volume Dissolve in Solvent->Adjust to Final Volume Label Solution Label Solution Adjust to Final Volume->Label Solution Decontaminate Workspace Decontaminate Workspace Label Solution->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

A step-by-step workflow for the safe handling of this compound.

By adhering to these safety and logistical measures, researchers can confidently and safely handle this compound, ensuring a secure environment for scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.